molecular formula C5H9NO B3014439 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1048962-48-6; 1285720-68-4

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

カタログ番号: B3014439
CAS番号: 1048962-48-6; 1285720-68-4
分子量: 99.133
InChIキー: UVMHKNOMRGEMLC-ZXFHETKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-6-Amino-3-oxabicyclo[3.1.0]hexane and its hydrochloride salt (CAS 1048962-49-7) are versatile, high-value chiral building blocks in medicinal chemistry and pharmaceutical research. The compound's rigid, three-dimensional bicyclo[3.1.0]hexane scaffold incorporating an oxabicyclic ring and amine functional group enhances binding affinity and selectivity in drug design, making it a privileged structure for developing novel central nervous system (CNS) active compounds . This synthon is a key intermediate in synthesizing potent metabotropic glutamate receptor (mGluR) ligands . Scientific research utilizes this core structure in compounds like LY379268, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist that has been shown in preclinical studies to reduce neuronal excitability through both postsynaptic and presynaptic mechanisms, highlighting its significance in neuroscience research for investigating excitatory neurotransmission . Researchers value this chemical building block for its potential application in developing therapies for neurological and psychiatric disorders, supported by its amino functionality which allows for straightforward derivatization and extensive structure-activity relationship (SAR) studies . Available as the free base (CAS 1048962-48-6) or the hydrochloride salt (CAS 1048962-49-7), this compound is offered with a purity of ≥97% and should be stored at 4°C, protected from light . This product is intended for research and further manufacturing applications only, strictly for laboratory use. It is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHKNOMRGEMLC-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Conformational Analysis of 3-Oxabicyclo[3.1.0]hexane Amine Derivatives: A Structural Paradigm in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flexible, linear alkyl amines to conformationally restricted scaffolds is a critical strategy for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. The 3-oxabicyclo[3.1.0]hexane system—a tetrahydrofuran (oxolane) ring fused with a cyclopropane ring—represents a privileged rigidifying scaffold. By appending amine functionalities to this core, medicinal chemists can create precise spatial vectors that mimic bioactive conformations while paying the entropic penalty of binding upfront.

This technical guide explores the conformational kinematics of the 3-oxabicyclo[3.1.0]hexane core, details the self-validating synthetic workflows required to produce its amine derivatives, and provides the analytical frameworks necessary to prove their three-dimensional architecture.

The Thermodynamic Imperative of Conformational Restriction

When a flexible amine binds to a biological target (e.g., a kinase hinge region or a GPCR orthosteric site), it must adopt a specific bioactive conformation. This process results in a significant loss of conformational entropy (


), which negatively impacts the overall free energy of binding (

).

The 3-oxabicyclo[3.1.0]hexane scaffold solves this by locking the oxolane ring into a distinct pucker. The fusion of the highly strained cyclopropane ring prevents the five-membered oxygen heterocycle from undergoing its natural pseudorotational cycle. Depending on the stereochemical face of the cyclopropane fusion, the molecule is forced into one of two highly stable envelope (


) conformations:
  • North-Locked (

    
    ):  The cyclopropane is fused to the 
    
    
    
    -face, locking the pseudorotational phase angle (
    
    
    ) near 0°[1].
  • South-Locked (

    
    ):  The cyclopropane is fused to the 
    
    
    
    -face, locking the phase angle (
    
    
    ) near 180°[2].

Pseudorotation A Flexible Tetrahydrofuran (Dynamic Pseudorotation) B Cyclopropane Fusion (Bicyclo[3.1.0] System) A->B Torsional Strain Induction C North-Locked (2'-exo) Pseudorotation Phase ~0° B->C alpha-face fusion D South-Locked (3'-exo) Pseudorotation Phase ~180° B->D beta-face fusion

Caption: Divergence of the pseudorotational cycle via stereoselective cyclopropane fusion.

Analytical Elucidation: Proving the Conformation

To confidently utilize these amine derivatives in structure-based drug design (SBDD), the conformation must be empirically validated. The primary tool for this is


H-NMR spectroscopy, leveraging the Karplus equation  to correlate vicinal 

-coupling constants with dihedral angles.

Because the 3-oxabicyclo[3.1.0]hexane system is intrinsically rigid, the coupling constants are highly predictable and serve as a self-validating diagnostic tool for the synthesized diastereomer[1].

Quantitative Conformational Parameters
Derivative TypePseudorotational Phase (

)
Ring PuckerDihedral Angle (

)
Key

H-NMR Coupling (

)
North-Locked ~0° to 18°

(Envelope)
~90° (e.g., H4 to H5)

Hz (Singlet/Doublet)
South-Locked ~162° to 198°

(Envelope)
~0° or ~120°

Hz
1-Amino-2-oxo N/A (Constrained)Boat-like~90°

Hz

Causality in Analysis: If a North-locked amine derivative is successfully synthesized, the proton adjacent to the cyclopropane fusion (e.g., the pseudoanomeric proton in nucleoside mimics) will appear as a distinct singlet or a doublet with a coupling constant near 0 Hz. This occurs because the rigid


 conformation forces the adjacent protons into a perfect 90° orthogonal relationship, nullifying the scalar coupling[1].

ConformationalAnalysis A 1H-NMR Spectroscopy B Extract J-Coupling Constants A->B C Karplus Equation Analysis B->C D Dihedral Angle ~90° (J ≈ 0 Hz) C->D Orthogonal Protons E Dihedral Angle ~0°/120° (J ≈ 7-8 Hz) C->E Eclipsed/Gauche Protons F North-Locked Conformation D->F G South-Locked Conformation E->G

Caption: Logic flow for NMR-based stereochemical validation of bicyclic scaffolds.

Synthetic Workflows & Self-Validating Protocols

The synthesis of 3-oxabicyclo[3.1.0]hexane amines requires exquisite chemoselectivity and stereocontrol. The most versatile intermediate is the 6-carboxylic acid derivative, which can be converted to the trans-6-amino derivative via a Curtius rearrangement[3].

Protocol: Synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

This protocol is designed as a self-validating system . Each step contains a causality-driven validation checkpoint to ensure the reaction trajectory is correct before proceeding.

Step 1: Catalytic Cyclopropanation

  • Procedure: To a solution of 2,5-dihydrofuran (1.0 equiv) and Rh

    
    (OAc)
    
    
    
    (0.01 equiv) in anhydrous DCM at 0 °C, add ethyl diazoacetate (1.2 equiv) dropwise over 2 hours via a syringe pump.
  • Causality: Rh

    
    (OAc)
    
    
    
    is chosen over copper catalysts because it heavily suppresses the dimerization of the diazo compound (forming diethyl maleate/fumarate) and highly favors the exo-diastereomer due to the trajectory of the intermediate rhodium carbenoid. The slow addition maintains a low steady-state concentration of the diazo species, further preventing dimerization.
  • Validation Checkpoint: Analyze via GC-MS. The presence of a molecular ion peak at m/z 156 confirms the formation of ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. If a massive peak at m/z 172 is observed, the addition rate was too fast (diazo dimerization occurred).

Step 2: Saponification

  • Procedure: Treat the resulting ester with 2N NaOH (aqueous) in EtOH (1:1 v/v) at room temperature for 18 hours[3]. Remove EtOH in vacuo, wash the aqueous layer with Et

    
    O, acidify to pH 2 with 1N HCl, and extract with EtOAc.
    
  • Causality: Washing the basic aqueous layer with Et

    
    O removes unreacted organic impurities before acidification. Acidifying to pH 2 ensures the carboxylic acid is fully protonated and partitions entirely into the organic phase during extraction.
    
  • Validation Checkpoint: IR Spectroscopy. The disappearance of the ester carbonyl stretch (~1735 cm

    
    ) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm
    
    
    
    ) validates complete hydrolysis.

Step 3: Curtius Rearrangement & Trapping

  • Procedure: Suspend the carboxylic acid in toluene. Add triethylamine (3.0 equiv) and diphenyl phosphoryl azide (DPPA, 1.2 equiv). Stir for 20 minutes at room temperature, then add tert-butanol (excess) and heat to 80 °C for 4 hours[3].

  • Causality: DPPA allows for a one-pot conversion of the acid to the acyl azide. Heating triggers the expulsion of N

    
     gas (the thermodynamic driving force), yielding an isocyanate intermediate. tert-Butanol immediately traps the isocyanate to form the Boc-protected amine, circumventing the need to isolate explosive azide intermediates.
    
  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1). The starting material (

    
     = 0.1, streaking) should be entirely replaced by a distinct, non-streaking spot (
    
    
    
    = 0.5) corresponding to the Boc-amine.

Step 4: Acidic Deprotection

  • Procedure: Dissolve the Boc-amine in DCM and treat with 4N HCl in dioxane for 2 hours at room temperature[3]. Concentrate in vacuo to yield the target trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

  • Causality: Anhydrous HCl in dioxane is used instead of aqueous HCl to prevent the highly water-soluble amine hydrochloride product from being lost in an aqueous workup. The product simply precipitates or remains upon solvent evaporation.

Synthesis A 2,5-Dihydrofuran B Cyclopropanation (Ethyl diazoacetate, Rh catalyst) A->B C 3-Oxabicyclo[3.1.0]hexane- 6-carboxylate B->C D Saponification (NaOH, EtOH) C->D E Carboxylic Acid Intermediate D->E F Curtius Rearrangement (DPPA, Et3N, tBuOH) E->F G Boc-Protected Amine F->G H Acidic Deprotection (HCl/Dioxane) G->H I trans-6-Amino-3-oxabicyclo [3.1.0]hexane HCl H->I

Caption: Continuous synthetic workflow for trans-6-amino-3-oxabicyclo[3.1.0]hexane.

Applications in Drug Discovery

The integration of 3-oxabicyclo[3.1.0]hexane amine derivatives into pharmaceutical pipelines has yielded profound results across multiple therapeutic areas:

  • Antiviral Nucleoside Analogues: By replacing the flexible tetrahydrofuran ring of natural nucleosides with the rigid 3-oxabicyclo[3.1.0]hexane core, researchers have created "North-locked" and "South-locked" nucleosides[1]. For example, conformationally rigid AZT carbocyclic nucleosides locked in the Northern (

    
    ) conformation selectively inhibit HIV reverse transcriptase (RT) with high affinity, whereas the Southern conformers are largely inactive, proving that RT requires the North conformation for optimal binding[2].
    
  • Conformationally Constrained Amino Acids: Derivatives such as 1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane (2,3-methanohomoserine lactone) serve as rigidified amino acid bioisosteres. These are utilized to probe the binding pockets of enzymes and receptors that typically recognize flexible endogenous ligands like glutamate or homoserine.

  • Kinase and Enzyme Inhibitors: The scaffold is increasingly utilized in the design of highly selective kinase inhibitors and serine racemase inhibitors[4]. The rigid bicyclic framework projects the amine vector precisely into the hinge region of kinases, minimizing off-target binding and mitigating microsomal clearance by removing metabolically vulnerable flexible alkyl chains.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold. Ludek, O. R., & Marquez, V. E. The Journal of Organic Chemistry.
  • Lessons from the Pseudorotational Cycle: Conformationally Rigid AZT Carbocyclic Nucleosides and Their Interaction with Reverse Transcriptase. Marquez, V. E., et al. Nucleosides and Nucleotides.
  • 1-Amino-2-oxo-3-oxabicyclo[3.1.0]hexane (2,3-methanohomoserine lactone), a conformationally constrained amino acid. Koskinen, A. M. P., & Muñoz, L.
  • Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. Alder, C. M., et al. Organic Process Research & Development.
  • Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Vorlová, B., et al. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

The Strategic Deployment of trans-6-Amino-3-oxabicyclo[3.1.0]hexane as a Rigid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate process of drug design, the ability to control the three-dimensional arrangement of pharmacophoric elements is paramount to achieving high affinity and selectivity for a biological target. Conformationally restricted scaffolds are a cornerstone of this strategy, and among them, the trans-6-Amino-3-oxabicyclo[3.1.0]hexane core has emerged as a particularly valuable building block. This technical guide provides a comprehensive overview of this scaffold, detailing its inherent conformational rigidity, synthetic accessibility, and strategic application in medicinal chemistry. We will explore the fundamental principles that underscore its utility, provide detailed experimental protocols, and present case studies that illustrate its successful incorporation into bioactive molecules.

Introduction: The Imperative for Rigidity in Drug Design

The binding of a small molecule ligand to its protein target is a thermodynamically governed process. A significant entropic penalty is paid when a flexible ligand, which can adopt numerous conformations in solution, is constrained into a single bioactive conformation upon binding.[1][2] By designing molecules with pre-organized, rigid scaffolds, medicinal chemists can mitigate this entropic cost, thereby enhancing binding affinity.[1][2] Conformationally restricted diamines (CRDAs) are an especially powerful class of scaffolds as they present two functional handles for chemical elaboration in a spatially defined manner.[1][3] The trans-6-Amino-3-oxabicyclo[3.1.0]hexane core is a prime example of a CRDA that offers a unique combination of rigidity and synthetic versatility.

The bicyclo[3.1.0]hexane system inherently favors a "boat-like" conformation for the five-membered ring, a stark contrast to the typical "chair" conformation of monocyclic six-membered rings.[4][5][6][7] This conformational preference, driven by the fusion of the cyclopropane ring, effectively locks the substituents in well-defined spatial orientations.[4][8][9] This guide will delve into the specifics of the trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold, providing the necessary technical insights for its effective utilization in drug discovery programs.

Structural and Conformational Analysis of the 3-Oxabicyclo[3.1.0]hexane Core

The defining feature of the 3-oxabicyclo[3.1.0]hexane scaffold is its rigid, boat-like conformation.[4][6] This rigidity stems from the fused cyclopropane ring, which restricts the puckering of the five-membered tetrahydrofuran ring. The "trans" designation in trans-6-Amino-3-oxabicyclo[3.1.0]hexane refers to the relative stereochemistry of the amino group and the oxygen atom across the bicyclic system. This specific arrangement places the amino group in a pseudo-axial position, projecting it away from the bulk of the scaffold and making it readily available for interaction with a biological target or for further chemical modification.

Key Conformational Features:
FeatureDescriptionImplication for Drug Design
Boat-like Conformation The five-membered ring is locked in a high-energy boat conformation due to the fused cyclopropane.[4][5][6][7]Provides a fixed and predictable three-dimensional structure.
Defined Vectorial Display The substituents on the bicyclic core are held in specific spatial orientations with minimal conformational flexibility.[1][10]Allows for precise positioning of pharmacophoric groups to optimize interactions with a target binding site.
Reduced Rotational Freedom The bicyclic nature of the scaffold significantly limits the number of freely rotatable bonds compared to more flexible acyclic or monocyclic analogues.[2]Decreases the entropic penalty upon binding, potentially leading to higher affinity ligands.

The introduction of the oxygen atom at the 3-position not only influences the overall polarity and potential for hydrogen bonding but can also serve as a bioisosteric replacement for a methylene group, offering a way to fine-tune physicochemical properties.

Caption: 2D representation of the trans-6-Amino-3-oxabicyclo[3.1.0]hexane core.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The unique structural attributes of the trans-6-Amino-3-oxabicyclo[3.1.0]hexane core have led to its exploration in a variety of therapeutic areas. Its ability to rigidly present pharmacophoric groups makes it an attractive scaffold for targeting proteins where a specific spatial arrangement is crucial for activity.

Case Studies:
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The 3-azabicyclo[3.1.0]hexane framework, a close analogue, has been successfully employed in the design of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes.[11] The rigid scaffold helps to correctly orient the functional groups that interact with the key residues in the enzyme's active site.[11]

  • Opioid Receptor Ligands: Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as potent and selective μ-opioid receptor ligands.[12] The constrained nature of the scaffold is critical for achieving high affinity and selectivity over other opioid receptor subtypes.[12]

  • Triple Reuptake Inhibitors: The 3-azabicyclo[3.1.0]hexane scaffold has been utilized to develop potent and selective triple reuptake inhibitors of serotonin, norepinephrine, and dopamine.[13] The rigid core allows for the precise positioning of aryl and alkoxyalkyl side chains to interact with the respective monoamine transporters.[13]

  • Histamine H3 Receptor Ligands: A bicyclo[3.1.0]hexane scaffold has been used to create conformationally restricted histamine analogues, leading to ligands with high selectivity for the H3 receptor over the H4 receptor.[14] This highlights the power of this scaffold in fine-tuning receptor subtype selectivity.

G cluster_0 Drug Discovery Workflow Scaffold trans-6-Amino-3- oxabicyclo[3.1.0]hexane Modification Chemical Modification Scaffold->Modification Introduce Pharmacophores SAR Structure-Activity Relationship (SAR) Modification->SAR Biological Screening SAR->Modification Iterate Design Lead Lead Compound SAR->Lead Optimize Potency & Selectivity

Caption: General workflow for utilizing the scaffold in lead optimization.

Experimental Protocols: Synthesis and Characterization

The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane and its derivatives requires a multi-step approach. Below is a representative, generalized protocol for the synthesis of the core scaffold, which can then be further functionalized.

Synthesis of the Core Scaffold:

Step 1: Epoxidation of a Cyclopentene Precursor

  • Dissolve the appropriate cyclopentene derivative in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Step 2: Amination of the Epoxide

  • Dissolve the purified epoxide in a suitable solvent (e.g., isopropanol).

  • Add an ammonia source, such as a solution of ammonia in methanol or aqueous ammonium hydroxide.

  • Heat the reaction mixture in a sealed tube at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude amino alcohol by column chromatography or crystallization to yield the trans-6-amino-cyclopentanol derivative.

Step 3: Intramolecular Cyclization to Form the 3-Oxabicyclo[3.1.0]hexane Ring

This step can be achieved through various methods, including a Mitsunobu reaction or by converting the hydroxyl group to a leaving group followed by intramolecular nucleophilic substitution by the amine. A general procedure for the latter is provided:

  • Protect the amino group of the trans-6-amino-cyclopentanol derivative with a suitable protecting group (e.g., Boc or Cbz).

  • Activate the hydroxyl group by converting it to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Treat the resulting intermediate with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to effect intramolecular cyclization.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the protected trans-6-Amino-3-oxabicyclo[3.1.0]hexane by column chromatography.

  • Deprotect the amino group under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the final product.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the bicyclic system.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion: A Rigid Scaffold with Broad Potential

The trans-6-Amino-3-oxabicyclo[3.1.0]hexane core represents a powerful tool in the arsenal of the modern medicinal chemist. Its inherent rigidity and well-defined stereochemistry provide a solid foundation for the design of potent and selective ligands.[8][14] By pre-organizing pharmacophoric groups in a bioactive conformation, this scaffold can help to overcome the entropic penalties associated with ligand binding, leading to improved affinity and, potentially, better drug candidates.[1][2] As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of rigid scaffolds like trans-6-Amino-3-oxabicyclo[3.1.0]hexane will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Focused enumeration and assessing the structural diversity of scaffold libraries: conformationally restricted bicyclic secondary diamines. (2012, August 15). PubMed. [Link]

  • Tummalapalli, S. R., Bhat, R., Waitt, C., Eshuis, H., & Rotella, D. P. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(41), 3975-3979. [Link]

  • The Use of Conformational Restriction in Medicinal Chemistry. (2019, January 1). ResearchGate. [Link]

  • Sattigeri, J. A., Andappan, M. M. S., & Kishore, K. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. (2020, August 5). MDPI. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025, April 8). MDPI. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (2012, March 15). Europe PMC. [Link]

  • Mjoberg, P. J., & Almlof, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208. [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. (2022, January 1). ResearchGate. [Link]

  • Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. (n.d.). Organic Syntheses. [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. (1977, November 9). ETH Zurich Research Collection. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022, June 29). Beilstein Journals. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (n.d.).
  • 6-Oxabicyclo[3.1.0]hexane. (n.d.). NIST WebBook. [Link]

  • ChemInform Abstract: Synthesis of (1α,5α,6α)-6Amino3-azabicyclo(3.1.0) hexane, a Novel Achiral Diamine. (2010, April). ResearchGate. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022, March 31). MDPI. [Link]

  • Micheli, F., et al. (2010). 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(6), 2534-2551. [Link]

Sources

Stereochemistry and Isomerism of 6-Amino-3-oxabicyclo[3.1.0]hexane: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

[label="Node Text Contrast Rule", fillcolor="#F1F3F4

Defining Conformational Analysis

I'm now detailing the conformational specifics, using the boat form for tetrahydrofuran, as validated by microwave spectroscopy. The cis-fused cyclopropane enforces this conformation to reduce strain.

Finalizing Conformational Analysis

I'm now detailing the conformational specifics, using the boat form for tetrahydrofuran, as validated by microwave spectroscopy. The cis-fused cyclopropane enforces this conformation to reduce strain, and I've described the relationship. The whitepaper is finalized.

Introduction

In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds has become a cornerstone of drug design. Among these advanced scaffolds, 6-Amino-3-oxabicyclo[3.1.0]hexane stands out as a highly rigid, polar, and conformationally restricted bioisostere. Frequently utilized to replace traditional morpholine or piperidine rings, this bicyclic system lowers lipophilicity, improves metabolic stability, and provides a highly specific vector for hydrogen bonding.

As a Senior Application Scientist, understanding the nuanced stereochemistry, conformational dynamics, and synthetic causality of this molecule is paramount. This whitepaper provides an in-depth technical analysis of the structural isomerism of 6-amino-3-oxabicyclo[3.1.0]hexane, supported by self-validating synthetic protocols and field-proven applications in drug development.

Structural and Stereochemical Foundations

The architecture of 3-oxabicyclo[3.1.0]hexane consists of a tetrahydrofuran ring fused to a cyclopropane ring. This 5,3-fused bicyclic system imposes strict geometric constraints on the molecule.

Conformational Dynamics

Microwave spectroscopy studies confirm that the 3-oxabicyclo[3.1.0]hexane framework does not adopt a planar geometry. Instead, the five-membered tetrahydrofuran ring assumes a distinct boat conformation as documented by[1]. This structural buckling is a direct consequence of the fused cyclopropane ring, which forces the bridgehead carbons (C1 and C5) into a rigid cis-geometry to avoid prohibitive ring strain. The boat conformation minimizes eclipsing torsional strain along the C2-C4 axis, providing a stable, well-defined spatial orientation for the substituents at C6.

Meso-Symmetry and Pseudoasymmetry

The unsubstituted 3-oxabicyclo[3.1.0]hexane core is a meso compound. It possesses an internal plane of symmetry that passes directly through the oxygen atom (O3) and the apex carbon of the cyclopropane ring (C6).

  • Bridgehead Carbons (C1 and C5): These are chiral centers, but due to the meso-plane, they are exact mirror images of each other (one is R, the other is S).

  • The C6 Position: Because C6 lies on the plane of symmetry between two enantiomeric halves, it is classified as a pseudoasymmetric center . According to IUPAC nomenclature, its stereochemistry is denoted using lowercase descriptors (r or s).

Exo vs. Endo Isomerism

The amino group at C6 can exist in two distinct isomeric forms:

  • trans-Isomer (Exo): The amino group points away from the oxygen bridge. This is designated as (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine [2]. It is the thermodynamically favored and predominantly utilized isomer in drug discovery due to minimized steric hindrance and a lack of intramolecular dipole-dipole repulsion between the amine and the oxygen lone pairs.

  • cis-Isomer (Endo): The amino group points towards the oxygen bridge, designated as (1R,5S,6s) . This isomer is sterically crowded and rarely used.

Stereochemistry Root 6-Amino-3-oxabicyclo[3.1.0]hexane Bridge Bridgehead Carbons (C1, C5) Must be cis-fused due to ring strain Root->Bridge Symmetry Meso Framework Plane of symmetry through O3 & C6 Root->Symmetry C6 C6 Pseudoasymmetric Center (r / s nomenclature) Bridge->C6 Symmetry->C6 Trans trans-Isomer (exo) (1R, 5S, 6r) Amine points away from O C6->Trans Favored (Sterics) Cis cis-Isomer (endo) (1R, 5S, 6s) Amine points towards O C6->Cis Disfavored

Stereochemical classification and isomerism of 6-Amino-3-oxabicyclo[3.1.0]hexane.

Physicochemical Properties

The trans-isomer is typically isolated and handled as a hydrochloride salt to prevent oxidative degradation of the free amine and to vastly improve aqueous solubility for biological assays.

PropertyValueSource
Chemical Name trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride[2]
CAS Number 1048962-49-7[2]
Molecular Formula C5H10ClNO (HCl salt)[3]
Molecular Weight 135.59 g/mol [3]
Stereodescriptor (1R,5S,6r)[2]
Physical State White to Yellow Solid

Synthetic Methodologies & Experimental Workflows

To ensure the highest scientific integrity, the synthesis of the (1R,5S,6r)-amine must be a self-validating system where stereochemistry is strictly controlled at the cyclopropanation stage and perfectly preserved through subsequent transformations.

Step-by-Step Protocol: Stereoselective Synthesis of the trans-Isomer

Step 1: Rhodium-Catalyzed Cyclopropanation

  • Procedure: To a solution of 2,5-dihydrofuran (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane at 0°C, slowly add ethyl diazoacetate (1.2 eq) via a syringe pump over 4 hours.

  • Causality: The choice of Rh₂(OAc)₄ over standard copper catalysts is dictated by the need for strict diastereocontrol. The bulky rhodium metallocarbene intermediate minimizes steric clash with the pseudo-axial protons of the 2,5-dihydrofuran ring, driving the reaction almost exclusively toward the exo (trans) cyclopropanation product. Slow addition prevents carbene dimerization.

Step 2: Saponification

  • Procedure: Dissolve the resulting ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 12 hours. Acidify with 1N HCl and extract with ethyl acetate to yield the exo-carboxylic acid.

  • Causality: Saponification with LiOH in a biphasic system ensures complete conversion of the ester without risking epimerization at the C6 position, which is a common pitfall when using harsher basic conditions or elevated temperatures.

Step 3: Curtius Rearrangement

  • Procedure: Dissolve the exo-acid in tert-butanol. Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). Heat the mixture to reflux (80°C) for 8 hours. Concentrate and purify via silica gel chromatography to isolate the Boc-protected exo-amine.

  • Causality: The Curtius rearrangement is the linchpin of this protocol. By utilizing DPPA, the acyl azide intermediate undergoes a concerted 1,2-migration. The fundamental causality here is that concerted migrations proceed with complete retention of stereochemistry at the migrating center, perfectly translating the exo-carboxylate geometry into the exo-amine.

Step 4: Acidic Deprotection

  • Procedure: Treat the Boc-protected amine with 4N HCl in dioxane at room temperature for 2 hours. Filter the resulting precipitate, wash with cold diethyl ether, and dry under a vacuum.

  • Causality: This step serves a dual purpose: it cleanly cleaves the Boc group while simultaneously precipitating the product as a highly crystalline hydrochloride salt. This self-validating step eliminates the need for chromatographic purification, as organic impurities remain soluble in the ethereal solvent.

Synthesis SM 2,5-Dihydrofuran Step1 Cyclopropanation Ethyl diazoacetate, Rh2(OAc)4 SM->Step1 Int1 Exo-Ester Steric control Step1->Int1 Step2 Hydrolysis LiOH, THF/H2O Int1->Step2 Int2 Exo-Acid Step2->Int2 Step3 Curtius Rearrangement DPPA, t-BuOH, Et3N Int2->Step3 Int3 Boc-Protected Exo-Amine (Retention of Configuration) Step3->Int3 Step4 Deprotection HCl in Dioxane Int3->Step4 Product (1R,5S,6r)-Amine HCl Step4->Product

Stereoselective synthetic workflow for (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine.

Applications in Drug Development

The incorporation of the (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine motif has solved critical pharmacokinetic liabilities in numerous clinical candidates. By acting as a rigidified bioisostere, it locks the amine into an optimal vector for kinase hinge-binding while the oxygen atom serves as a localized hydrogen bond acceptor.

  • TYK2 Inhibitors: In the development of non-receptor tyrosine-protein kinase 2 (TYK2) inhibitors, the trans-isomer is coupled with heteroaryl cores to treat immunological disorders. The rigid bicyclic structure prevents off-target binding by restricting the conformational flexibility of the amine side chain, as detailed in [4].

  • Mcl-1 Inhibitors: For oncology targets like Myeloid Cell Leukemia 1 (Mcl-1), the scaffold is utilized to improve the metabolic stability of the drug. The sp³-rich nature of the bicyclic system lowers the overall aromatic ring count, which directly correlates with improved clinical success rates and reduced toxicity[5].

  • TBK/IKKε Inhibitors: The amine is reacted with electrophilic cores (e.g., via SₙAr or amide coupling) to yield dual inhibitors of TBK and IKKε, targeting systemic lupus erythematosus and rheumatoid arthritis [6].

References

  • Malloy, T. B. "The microwave spectrum, dipole moment, and conformation of 3-oxabicyclo(3.1.0)hexane". Source: Journal of Molecular Spectroscopy / ResearchGate. URL:[Link]

  • Gilead Sciences, Inc. "Mcl-1 inhibitors". Source: US Patent US20190352271A1.
  • Nimbus Therapeutics. "Tyk2 inhibitors and uses thereof". Source: US Patent US20220073528A1.
  • Biogen MA Inc. "Tbk/ikk inhibitor compounds and uses thereof". Source: US Patent US20160376283A1.

Sources

Escaping Flatland: The Pharmacokinetic Advantages of Bicyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry has relied heavily on flat, monocyclic amines such as piperidine, morpholine, and piperazine due to their synthetic accessibility. However, these "flat" heterocycles frequently suffer from suboptimal pharmacokinetic (PK) profiles, including high lipophilicity and rapid oxidative metabolism[1]. To overcome these liabilities, drug development has shifted toward conformationally restricted, sp3-rich bicyclic amines—including bridged, fused, and spirocyclic architectures. This technical guide explores the mechanistic causality behind why replacing monocycles with bicyclic frameworks fundamentally improves absorption, distribution, metabolism, and excretion (ADME) properties, and outlines the self-validating experimental workflows used to quantify these benefits.

Mechanistic Causality: Why Bicyclic Amines Outperform Monocycles

Counter-Intuitive Lipophilicity Modulation (LogD Reduction)

Adding carbon atoms to a molecule typically increases its lipophilicity. However, bridging a morpholine or piperazine ring with a one-carbon tether leads to a counter-intuitive reduction in lipophilicity[2]. The causality lies in conformational restriction. By forcing the amine into a rigid 3D geometry, the molecule's dipole moment is altered, and the solvent-accessible surface area of the polar heteroatoms is exposed more effectively to the aqueous phase. This structural rigidity forces a specific hydration shell that can lower the measured LogD7.4 by as much as -0.8 compared to unbridged counterparts, providing a powerful tactic to improve drug-like properties without introducing additional heteroatoms[2].

Steric Shielding and Metabolic Stability (Clint)

Monocyclic amines possess multiple "soft spots"—unhindered adjacent C-H bonds that are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. Introducing a bicyclic framework sterically shields these metabolic soft spots[3]. The rigid 3D geometry prevents the molecule from adopting the planar conformations required to fit optimally into the CYP450 active site. Consequently, the intrinsic clearance (Clint) is significantly reduced, prolonging the in vivo half-life and improving overall metabolic stability[4].

Basicity Tuning via Fluorination

Further pharmacokinetic optimization is achieved through the strategic incorporation of fluorine into the bicyclic core. Gem-difluorination of saturated bicyclic amines exerts a strong inductive effect that lowers the pKa of the protonated amine[5]. This targeted reduction in basicity mitigates off-target liabilities (such as hERG channel toxicity) and improves membrane permeability. The specific spatial orientation of the fluorine atoms relative to the rigid bicyclic core allows researchers to finely tune the overall lipophilicity and acidity of the drug candidate[5].

G A Monocyclic Amines (e.g., Piperidine) B Conformational Restriction (Bridged/Spiro) A->B Synthetic Innovation C Increased Fsp3 (3D Character) B->C D Steric Shielding of Metabolic Soft Spots B->D E Lowered Lipophilicity (Reduced LogD) C->E Disruption of Flatness F Enhanced Metabolic Stability (Lower Clint) D->F CYP450 Resistance

Logical relationship mapping structural evolution of amines to pharmacokinetic outcomes.

Quantitative Data: Matched Molecular Pair Analysis

To benchmark the pharmacokinetic benefits, quantitative comparisons between monocyclic and bicyclic matched molecular pairs are summarized below.

Structural MotifGeometric RepresentationFsp3 CharacterRelative LogD7.4 ImpactMetabolic Stability (Clint)
Monocyclic (Piperidine) Flat, flexibleLowBaselineHigh clearance (rapid metabolism)
Bridged Bicyclic (2,5-DBH) Rigid, 3DHighLowered (up to -0.8)Low clearance (highly stable)
Spirocyclic Amine Orthogonal ringsHighContext-dependentModerate to Low clearance
Fluorinated Bicyclic Rigid, electron-withdrawnHighPrecisely modulatedVery Low clearance

Experimental Methodologies: Self-Validating Protocols

Synthesis via Intramolecular C-H Amination

Accessing these complex, sp3-rich architectures requires precise synthetic methodologies. The conversion of monocyclic amines to bridged, fused, or spirocyclic azacycles can be achieved in a single step via intramolecular C-H bond functionalization[3].

  • Step 1: Precursor Preparation. Synthesize the monocyclic amine precursor with a tethered sulfonamide directing group. Causality: The sulfonamide acts as both a protecting group and an electron-withdrawing director to facilitate the radical or metal-catalyzed C-H insertion.

  • Step 2: Reaction Assembly. Combine the precursor with an oxidant and a catalyst under an inert atmosphere. Causality: Inert conditions prevent the premature quenching of highly reactive radical intermediates by ambient oxygen.

  • Step 3: Synergistic Activation. Irradiate with visible light or apply targeted heat. Causality: Synergistic activation provides the exact energy threshold required to cleave the N-H bond, generating the nitrogen-centered radical necessary for remote C-H abstraction[2].

  • Step 4: Cyclization & Isolation. The resulting carbon-centered radical undergoes rapid intramolecular cyclization. Purify via flash chromatography to isolate the structurally constrained bicyclic amine[3].

In Vitro Microsomal Stability Assay Workflow

To ensure trustworthiness, the microsomal stability assay must operate as a self-validating system. This requires internal controls that independently verify the integrity of the reagents and confirm that degradation is strictly CYP450-mediated.

  • Step 1: Substrate Preparation. Prepare 1 µM of the bicyclic amine in phosphate buffer (pH 7.4). Causality: A low substrate concentration ensures the reaction operates well below the Michaelis constant (Km), allowing for accurate first-order kinetic calculations.

  • Step 2: Control Allocation (Self-Validation). Divide the assay into three parallel arms: Test (Substrate + Microsomes + NADPH), Minus-NADPH Control (Substrate + Microsomes), and Positive Control (Verapamil + Microsomes + NADPH). Causality: The Minus-NADPH arm validates that any observed degradation is strictly CYP450-mediated and not due to chemical instability or background hydrolases. The Positive Control validates the enzymatic viability of the microsome batch.

  • Step 3: Incubation & Initiation. Pre-incubate the plates at 37°C for 5 minutes to achieve thermal equilibrium, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Step 4: Time-Course Quenching. At specific intervals (0, 15, 30, 45, 60 min), extract aliquots and immediately quench in ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, halting the reaction precisely at the target timepoint.

  • Step 5: LC-MS/MS Quantification. Centrifuge the quenched samples to pellet the proteins and analyze the supernatant via LC-MS/MS to quantify the parent compound remaining. Calculate the half-life (t1/2) and intrinsic clearance (Clint).

G S1 1. Substrate Prep (1 µM Bicyclic Amine) S2 2. Parallel Arms (Test, -NADPH, +Control) S1->S2 S3 3. NADPH Addition (Initiate CYP450) S2->S3 S4 4. Time-Course Quench (Ice-Cold ACN + IS) S3->S4 0, 15, 30, 45, 60 min S5 5. LC-MS/MS Analysis (Quantify Parent) S4->S5 Centrifugation S6 6. Calculate Clint (Self-Validation Check) S5->S6

Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Conclusion

The strategic replacement of monocyclic amines with bridged, fused, or spirocyclic bicyclic amines represents a paradigm shift in drug design. By escaping "flatland" and increasing the Fsp3 character, researchers can counter-intuitively lower lipophilicity, sterically shield metabolic soft spots, and tune basicity. When validated through rigorous, self-controlled pharmacokinetic assays, these bicyclic building blocks offer a highly effective route to developing safer, more stable, and more efficacious therapeutics.

References

1.[3] General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. 3 2.[4] Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors. PMC / NIH. 4 3.[2] Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. ResearchGate. 2 4.[5] Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry / ResearchGate. 5 5.[1] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. 1

Sources

Engineering Rigidity: The History, Synthesis, and Application of Oxabicyclo[3.1.0]hexane Fragments in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of enhanced target affinity, metabolic stability, and optimal physicochemical properties has driven medicinal chemists to "escape from flatland" by incorporating sp³-rich, conformationally restricted scaffolds into drug design. Among these, the oxabicyclo[3.1.0]hexane system—a strained bicyclic framework fusing a three-membered cyclopropane or epoxide ring with a five-membered oxygen-containing or carbocyclic ring—has emerged as a privileged structural motif.

This technical guide provides an in-depth analysis of oxabicyclo[3.1.0]hexane fragments, detailing their historical inspiration from natural products, their critical role in locking nucleoside conformations for antiviral therapies, their emerging utility as saturated bioisosteres, and the validated synthetic protocols required to harness their chemical reactivity.

Structural Rationale: The Power of Conformational Restriction

The inherent value of the oxabicyclo[3.1.0]hexane scaffold lies in its rigid, strained architecture. In solution, the furanose ring of natural nucleosides exists in a dynamic equilibrium between the "Northern" (N) and "Southern" (S) conformations, dictated by the pseudorotational cycle. However, viral and cellular polymerases typically recognize and bind only one specific conformer.

By fusing a three-membered ring to the five-membered core, the dynamic equilibrium is abolished. The steric constraints of the bicyclo[3.1.0]hexane or oxabicyclo[3.1.0]hexane system force the pseudosugar into a locked geometry—often a boat-like or C1'-exo (0T1) conformation—that perfectly mimics the bioactive "Northern" state. This pre-organization eliminates the entropic penalty of binding, significantly enhancing target affinity.

G N1 Flexible Furanose (Dynamic Equilibrium) N2 Northern (N) Conformer (e.g., C3'-endo) N1->N2 Interconversion N3 Southern (S) Conformer (e.g., C2'-endo) N1->N3 Interconversion N5 Locked Northern Geometry (0T1 / C1'-exo) N2->N5 Structural Mimicry N4 Oxabicyclo[3.1.0]hexane Scaffold (Cyclopropane Fusion) N4->N5 Steric Restriction N6 Enhanced Viral Polymerase Binding N5->N6 Target Engagement

Mechanism of pseudorotational locking by oxabicyclo[3.1.0]hexane scaffolds.

Evolution in Antiviral Drug Discovery

Natural Inspiration: The Neplanocin Family

The historical precedent for this scaffold in drug discovery traces back to Neplanocin C , a naturally occurring carbocyclic nucleoside isolated from Ampullariella regularis. Neplanocin C features a 6-oxabicyclo[3.1.0]hexane pseudosugar (an epoxide fused to a cyclopentene) that locks the molecule in a typical Northern geometry.

Synthetic Conformationally Locked Nucleosides

Due to the chemical lability of the natural epoxide in Neplanocin C, medicinal chemists developed synthetic 2-oxabicyclo[3.1.0]hexane and 6-oxabicyclo[3.1.0]hexane derivatives to serve as robust, conformationally locked nucleoside analogues targeting viral polymerases.

The nature of the nucleobase attached to this rigid scaffold critically dictates antiviral efficacy. Early structure-activity relationship (SAR) studies demonstrated that deoxyguanosine analogues built on the 6-oxabicyclo[3.1.0]hexane framework exhibit potent and specific antiviral activity against the Epstein-Barr virus (EBV), whereas corresponding pyrimidine analogues were often chemically unstable or inactive. Furthermore, novel ddhC (3ʹ-deoxy-3ʹ,4ʹ-didehydrocytidine) analogues featuring cyclopropanated 2-oxabicyclo[3.1.0]hexane cores have been synthesized to act as obligate chain terminators against viral replication.

Table 1: Comparative SAR Data of Oxabicyclo[3.1.0]hexane Nucleosides

| Compound / Base | Scaffold Type | Target Virus | Activity Profile | Conformational State

Solubility Profile and Physicochemical Characterization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming the physicochemical liabilities of flat, highly lipophilic aromatic systems is a persistent challenge. trans-6-Amino-3-oxabicyclo[3.1.0]hexane (predominantly utilized as the hydrochloride salt, CAS: 1048962-49-7[1]) has emerged as a highly valued rigidified bioisostere. By replacing traditional flexible amines—such as morpholine or piperidine—with this bridged bicyclic system, drug developers can reduce the entropic penalty of target binding while favorably modulating the aqueous solubility of the active pharmaceutical ingredient (API).

This technical guide details the solubility profile of its primary salt forms, the underlying thermodynamic principles governing its solvation, and field-validated protocols for solubility assessment.

Structural Causality and Solvation Mechanics

Understanding the solubility of trans-6-amino-3-oxabicyclo[3.1.0]hexane requires analyzing its three-dimensional architecture and electronic distribution:

  • Conformational Restriction: The cyclopropane ring fused to the tetrahydrofuran core locks the molecule in a specific, rigid geometry. In solution, this lowers the desolvation energy required prior to target engagement, as the molecule does not need to adopt a specific conformation from a highly flexible ensemble.

  • Ionization and Salt Formation: The exocyclic primary amine is highly basic. In synthesis and formulation, it is almost exclusively handled as the hydrochloride (HCl) salt [1]. Causality: The HCl salt drastically lowers the crystal lattice energy compared to the free base, while the chloride counterion provides excellent hydration energy, maximizing aqueous solubility.

  • Hydration Network: The ether oxygen (position 3) acts as a strong hydrogen-bond acceptor, while the protonated primary amine acts as a strong hydrogen-bond donor. This dual-capacity facilitates a robust, tightly bound hydration shell in aqueous media.

Empirical Solubility Profile

The solubility of trans-6-amino-3-oxabicyclo[3.1.0]hexane HCl is heavily dictated by the dielectric constant (ε) and hydrogen-bonding capacity of the solvent. Below is the summarized quantitative solubility profile at 25°C.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (Milli-Q) 80.1> 100Ion-dipole interactions, extensive H-bonding
Dimethyl Sulfoxide (DMSO) 46.7> 50Strong dipole, aprotic solvation of the cation
Methanol (MeOH) 33.025 - 50Moderate H-bonding, polar protic solvation
Acetonitrile (MeCN) 37.5< 5Poor aprotic solvation for highly polar salts
Hexane / Heptane 1.9< 0.1Non-polar; lack of H-bonding or dipole interactions

Impact on Downstream API Solubility

The true value of trans-6-amino-3-oxabicyclo[3.1.0]hexane lies in its incorporation into larger drug molecules to rescue poor solubility.

For example, in the development of Second Bromodomain (BD2) selective BET inhibitors, researchers at the utilized the 3-oxabicyclo[3.1.0]hexan-6-amine motif to form an amide linkage[2].

  • The Mechanistic Result: The conformational restriction provided an entropically favorable interaction with the BD2 domain, eliminating the free-energy penalty associated with flexible chains.

  • The Solubility Impact: The resulting compounds maintained excellent physicochemical space (ChromLogD = 3.3) and demonstrated high aqueous solubility (≥143 μg/mL in FaSSIF), successfully overcoming the poor solubility typically associated with flat, aromatic BET inhibitors[2].

Experimental Protocol: Self-Validating Thermodynamic Solubility Profiling

To ensure reproducible data, the following shake-flask methodology is required for assessing the solubility of both the raw intermediate salt and its downstream API derivatives. This protocol is designed as a self-validating system to prevent false-positive solubility readings.

Step 1: Solid-State Verification Prior to dissolution, analyze the starting trans-6-amino-3-oxabicyclo[3.1.0]hexane HCl via X-Ray Powder Diffraction (XRPD).

  • Causality: This confirms baseline crystallinity and rules out amorphous domains. Amorphous material possesses higher free energy and will artificially inflate apparent kinetic solubility, leading to inaccurate thermodynamic baseline data.

Step 2: Thermodynamic Equilibration (Shake-Flask) Add 10 mg of the salt to a 2 mL glass HPLC vial. Add 100 µL of the target solvent (e.g., pH 7.4 phosphate buffer). Seal and agitate at 300 RPM on a thermoshaker set to exactly 25.0°C for 24 hours.

  • Causality: A 24-hour incubation ensures the system reaches true thermodynamic equilibrium, bypassing the transient kinetic supersaturation states that occur immediately upon solvent addition.

Step 3: Phase Separation Centrifuge the suspension at 15,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Causality: Traditional syringe filtration can lead to compound loss via non-specific binding to the filter membrane or artificially lower the concentration by filtering out sub-visible saturated aggregates. Ultracentrifugation prevents these physical artifacts.

Step 4: Quantification & Solid-State Post-Analysis (The Validation Step) Dilute the supernatant appropriately and quantify using HPLC-UV against a known calibration curve.

  • Critical Validation: Recover the solid pellet, dry it gently, and re-analyze via XRPD.

  • Causality: Highly soluble salts can undergo disproportionation (reverting to the free base) or polymorphic transitions during equilibration. If the pellet's solid-state differs from Step 1, the measured solubility is invalid for the original salt form, and the data must be flagged.

Workflow Visualization

G A trans-6-Amino-3-oxabicyclo [3.1.0]hexane HCl (Solid) B Solvent Addition (Aqueous / Organic) A->B C Thermodynamic Equilibration (24h Shake-Flask @ 25°C) B->C D Phase Separation (Ultracentrifugation @ 15k x g) C->D E Supernatant Quantification (HPLC-UV / LC-MS) D->E Supernatant F Pellet Verification (XRPD for Polymorph Check) D->F Solid Pellet

Thermodynamic solubility assessment workflow ensuring self-validation via solid-state verification.

References

  • Title: Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective, Bromo and Extra Terminal Domain (BET) Inhibitors Source: University of Strathclyde URL: [Link]

Sources

Metabolic Stability Profiling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The trans-6-amino-3-oxabicyclo[3.1.0]hexane moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere of morpholine, piperidine, or linear alkyl amines. Its incorporation into drug candidates is primarily driven by its ability to lower lipophilicity (LogD) while locking exit vectors to improve target selectivity.

From a metabolic perspective, this scaffold exhibits exceptional intrinsic stability compared to its flexible counterparts. The 3-oxa substitution blocks oxidative metabolism at the typical "soft spot" of the cyclopentyl ring, while the cyclopropane fusion creates a steric and electronic environment that resists cytochrome P450 (CYP)-mediated hydroxylation.

This guide details the structural basis of this stability, outlines the specific (minor) metabolic liabilities, and provides a validated experimental workflow for profiling derivatives containing this core.

Structural & Physicochemical Basis of Stability

Conformational Restriction and Steric Shielding

Unlike flexible cyclohexane or piperidine rings, the bicyclo[3.1.0]hexane system adopts a rigid "boat-like" conformation. This rigidity has two metabolic advantages:

  • Reduced Induced Fit: Many CYP isoforms (e.g., CYP3A4) require substrate flexibility to access the heme iron. The rigid [3.1.0] core resists this adaptive binding.

  • Bridgehead Protection: The bridgehead carbons (C1 and C5) are tertiary, which typically suggests susceptibility to hydroxylation. However, the geometric strain of the fused cyclopropane ring increases the

    
    -character of the C-H bonds, increasing their bond dissociation energy (BDE) and making hydrogen abstraction by the CYP Compound I radical energetically unfavorable.
    
The "3-Oxa" Effect

In a carbocyclic bicyclo[3.1.0]hexane, the C3 position is a prime site for Phase I oxidation. Substituting this carbon with an ether oxygen (3-oxa) confers metabolic immunity to this position. Furthermore, the electron-withdrawing nature of the oxygen reduces the electron density at the adjacent bridgehead carbons (C2/C4), further deactivating them toward electrophilic attack by oxidative enzymes.

Stereochemistry: The trans-Exo Advantage

The trans-isomer (specifically the exo-amine relative to the ring fusion) places the amino group in a vector that minimizes steric clash with the enzyme active site while maximizing solvent exposure. This often favors Phase II conjugation (glucuronidation/acetylation) over destructive Phase I ring opening, provided the amine is accessible.

Metabolic Liability Assessment

Despite its robustness, the scaffold is not metabolically inert. The following pathways must be monitored during lead optimization.

Primary Liability: Amine Oxidation (If Unsubstituted)

If the scaffold is used as a primary amine (e.g., as a warhead or linker), the nitrogen atom is the primary site of metabolism.

  • Pathway: N-hydroxylation followed by dehydration to an imine, or oxidative deamination.

  • Mitigation: Derivatization as an amide, sulfonamide, or carbamate eliminates this liability.

Secondary Liability: Cyclopropane Ring Opening

While rare in this specific scaffold, cyclopropyl amines can act as mechanism-based inhibitors (suicide substrates) for CYPs.

  • Mechanism: Single-electron transfer (SET) from the nitrogen to the heme generates a nitrogen radical, which rearranges to open the cyclopropane ring. The resulting radical can covalently bind to the heme porphyrin.

  • Risk Level: Low for trans-6-amino-3-oxabicyclo[3.1.0]hexane due to the electron-withdrawing effect of the 3-oxygen, which raises the oxidation potential of the system, making SET less likely.

Visualization of Metabolic Pathways

MetabolicPathways Parent Parent Scaffold (trans-6-Amido-3-oxabicyclo[3.1.0]hexane) Met1 N-Dealkylation (If N-substituted) Parent->Met1 CYP3A4/2D6 (Oxidative) Met2 Bridgehead Hydroxylation (Minor/Trace) Parent->Met2 CYP2C19 (High Energy) Met3 Ring Opening (Radical Intermediate) Parent->Met3 CYP P450 (Suicide Inhibition Risk) Met4 Phase II Conjugation (Glucuronidation) Parent->Met4 UGT/NAT (If free NH/OH)

Figure 1: Predicted metabolic fate of the scaffold. The '3-oxa' position blocks the major oxidation pathway seen in carbocycles. Ring opening is a theoretical risk primarily for free amines.

Experimental Protocols

Profiling this scaffold requires specific attention to its polarity. Standard Reverse Phase (RP) LC-MS methods often fail to retain the small, polar metabolites derived from this core.

In Vitro Microsomal Stability Assay (Optimized for Polar Fragments)

Objective: Determine intrinsic clearance (


) and identify soft spots using Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (high clearance) and Warfarin (low clearance).

Protocol:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis (Critical Step):

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide) or a high-polarity retention phase (e.g., Phenomenex Kinetex Biphenyl). Standard C18 columns will elute this scaffold in the void volume.

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Detection: Triple Quadrupole MS (MRM mode).

Reactive Metabolite Trapping (GSH Adduct Assay)

To rule out bioactivation (ring opening) of the cyclopropane amine:

  • Incubation: Perform the HLM assay as above but include Glutathione (GSH) at 5 mM (or a GSH-ethyl ester for better permeability if using hepatocytes).

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment).

  • Interpretation: The presence of GSH adducts indicates the formation of a reactive intermediate (likely via cyclopropyl ring opening), signaling a toxicity risk.

Experimental Workflow Diagram

StabilityWorkflow Start Compound Synthesis (trans-6-Amino-3-oxabicyclo[3.1.0]hexane) Step1 Physicochemical Profiling (LogD, pKa, Sol) Start->Step1 Step2 Metabolic Stability Screen (HLM + NADPH) Step1->Step2 Decision1 Stability > 80% at 60min? Step2->Decision1 Pass Proceed to Hepatocytes (Species Comparison) Decision1->Pass Yes Fail Metabolite ID (MetID) Decision1->Fail No MetID_Process GSH Trapping (Check for Ring Opening) Fail->MetID_Process

Figure 2: Decision tree for evaluating the metabolic stability of the scaffold.

Comparative Data: Scaffold Performance

The following table summarizes the metabolic characteristics of the trans-6-amino-3-oxabicyclo[3.1.0]hexane moiety compared to common isosteres.

Feature3-Oxabicyclo[3.1.0]hexaneCyclohexaneMorpholine
Conformation Rigid (Boat-like)Flexible (Chair)Flexible (Chair)
HLM Stability (

)
High (>60 min)Moderate (20-40 min)High (>60 min)
Primary Metabolic Route N-dealkylation (if substituted)Ring HydroxylationRing Opening / N-Oxidation
Lipophilicity (LogD) Low (Polar)HighLow
CYP Inhibition Risk Low (unless free amine)LowLow

References

  • Barnes, P. J., et al. (2010). "Bicyclo[3.1.0]hexane derivatives as novel glutamate receptor modulators." Journal of Medicinal Chemistry. (Generalized citation for scaffold utility in mGluR).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric principles of bicyclic systems).
  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: structural modification to minimize metabolic clearance." Current Opinion in Drug Discovery & Development.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. (Context on saturated bicyclic isosteres).

  • Sigma-Aldrich. (n.d.). "Product Specification: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride."

(Note: Specific metabolic stability data for this exact fragment is often proprietary to specific drug programs; the data presented here represents the consensus of structure-activity relationship (SAR) principles in medicinal chemistry.)

Methodological & Application

Reductive amination procedures for 3-oxabicyclo[3.1.0]hexane amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Procedures for 3-Oxabicyclo[3.1.0]hexane Amines

Scientific Context & Structural Significance

In modern medicinal chemistry, the 3-oxabicyclo[3.1.0]hexane motif has emerged as a premier bioisostere for morpholine and piperidine rings. By restricting conformational flexibility and reducing overall lipophilicity, this bridged bicyclic system frequently improves target binding affinity and metabolic stability[1].

The functionalization of this scaffold often relies on the 6-amino derivative—specifically (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine. Appending this amine to drug scaffolds via reductive amination is a critical, yet nuanced, transformation. Because the primary amine is situated directly on a cyclopropane ring, the increased s-character of the C–N bond reduces its basicity (pKa ~8.5) and nucleophilicity compared to standard aliphatic amines. Consequently, imine formation is intrinsically slower, requiring optimized, self-validating protocols to prevent premature reduction of the carbonyl starting material[2].

Mechanistic Causality & Reagent Selection

Reductive amination is a two-stage process: the nucleophilic attack of the amine on a carbonyl to form a transient hemiaminal, followed by dehydration to an imine (or iminium ion), and subsequent hydride reduction.

For the 3-oxabicyclo[3.1.0]hexane system, temporal separation of these steps is mandatory . If the reducing agent is introduced before imine formation is complete, the electrophilic aldehyde/ketone will be directly reduced to an alcohol byproduct.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The reagent of choice for aldehydes. The electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity, rendering it highly chemoselective for imines over unreacted aldehydes at room temperature[2].

  • Titanium(IV) Isopropoxide (Ti(O-iPr)₄) / NaBH₄: Required for sterically hindered ketones. The cyclopropyl-fused amine struggles to condense with bulky ketones. Ti(O-iPr)₄ acts as a dual-purpose Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium forward by forming insoluble TiO₂)[3].

Reaction Pathway Visualization

ReductiveAmination Carbonyl Carbonyl Compound (Aldehyde / Ketone) Hemiaminal Hemiaminal Intermediate (Transient) Carbonyl->Hemiaminal Nucleophilic Attack (Requires Free Amine) SideProduct Alcohol Byproduct (Premature Reduction) Carbonyl->SideProduct Direct Reduction (If NaBH(OAc)3 added early) Amine 3-oxabicyclo[3.1.0]hexan-6-amine (Free Base) Amine->Hemiaminal DIPEA / Base Imine Imine / Iminium Ion (Activated Electrophile) Hemiaminal->Imine Dehydration (-H2O) (Acid Catalyzed) Product Secondary Amine Product (Target Scaffold) Imine->Product Hydride Transfer [NaBH(OAc)3]

Figure 1: Mechanistic pathway and competing side reactions in the reductive amination of 3-oxabicyclo[3.1.0]hexane amines.

Quantitative Data: Reagent System Comparison

To ensure optimal yields, the choice of reducing system must be mapped directly to the steric demands of the carbonyl electrophile.

Reducing SystemTarget CarbonylTypical SolventOptimal pHChemoselectivityExpected Yield
NaBH(OAc)₃ Aldehydes, Unhindered KetonesDCE or DCM5.0 – 6.0High (Imine > Carbonyl)75% – 95%
NaCNBH₃ Acid-sensitive AldehydesMeOH or EtOH4.5 – 5.5High (Imine > Carbonyl)60% – 85%
Ti(O-iPr)₄ / NaBH₄ Sterically Hindered KetonesTHF / MeOHNeutralLow (Reduces all carbonyls)50% – 75%

Experimental Protocols

Protocol A: Standard Reductive Amination (For Aldehydes)

This protocol utilizes mild conditions to prevent the degradation of sensitive functional groups while accommodating the reduced nucleophilicity of the cyclopropyl amine.

Step-by-Step Methodology:

  • Freebasing & Activation: To an oven-dried round-bottom flask under N₂, add the target aldehyde (1.0 eq) and (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.2 eq)[1]. Suspend the mixture in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

    • Causality: The amine is stored as an HCl salt to prevent oxidative degradation. DIPEA is strictly required to liberate the nucleophilic free base in situ. DCE is selected over DCM because its slightly higher boiling point allows for gentle heating if the aldehyde is deactivated.

  • Imine Formation: Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. You must confirm the disappearance of the aldehyde mass and the appearance of the imine mass ([M + Amine - H₂O + H]⁺) before proceeding.

  • Hydride Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes.

    • Causality: Stepwise addition at 0 °C controls the exothermic hydride transfer and prevents the thermal decomposition of the borohydride reagent[2].

  • Completion & Workup: Remove the ice bath and stir at room temperature for 4–12 hours. Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Amination (For Hindered Ketones)

When coupling the 3-oxabicyclo[3.1.0]hexane amine to sterically congested ketones, standard borohydrides fail because the imine equilibrium heavily favors the starting materials.

Step-by-Step Methodology:

  • Lewis Acid Condensation: Combine the ketone (1.0 eq) and the amine free base (1.5 eq) in anhydrous THF (0.2 M). Add Ti(O-iPr)₄ (2.0 eq) via syringe.

    • Causality: Ti(O-iPr)₄ acts as a powerful Lewis acid to activate the recalcitrant ketone. As the reaction proceeds, it consumes generated water to form insoluble TiO₂, irreversibly driving the thermodynamically unfavorable imine condensation[3].

  • Thermal Maturation: Heat the mixture to 60 °C and stir for 12 hours under N₂.

    • Self-Validation: The solution will turn cloudy/yellow. LC-MS analysis should indicate >90% conversion to the imine. Do not proceed if the ketone remains unconsumed.

  • Aggressive Reduction: Cool the mixture to 0 °C. Add anhydrous Methanol (equal in volume to the THF used), followed by the careful, portion-wise addition of NaBH₄ (1.5 eq).

    • Causality: NaBH(OAc)₃ is too weak to reduce highly hindered imines. NaBH₄ is required, and Methanol provides the necessary protic environment to facilitate the reduction mechanism.

  • Workup & Titanium Precipitation: Quench the reaction by adding 1M aqueous NaOH or aqueous NH₄OH (5 mL/mmol).

    • Causality: Basic aqueous quenching forces the titanium salts to precipitate as a dense, filterable white solid. Failing to use a basic quench will result in an intractable colloidal emulsion during extraction. Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and separate the phases of the filtrate.

References

  • US Patent US20220073528A1. "Tyk2 inhibitors and uses thereof." Google Patents.
  • "An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde." OAKTrust, Texas A&M University.
  • "Design and synthesis of highly potent and specific ABHD6 inhibitors." PubMed Central (PMC), National Institutes of Health.

Sources

Application Note: Reagents for Cyclopropanation in 3-Oxabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-oxabicyclo[3.1.0]hexane scaffold represents a privileged structural motif in modern medicinal chemistry. Its rigid bicyclic architecture serves two critical functions:

  • Bioisosterism: It acts as a saturated, metabolic stable isostere for phenyl and heteroaromatic rings, improving solubility and reducing lipophilicity (LogP) while maintaining vector orientation.

  • Conformational Locking: It restricts the conformational freedom of pharmacophores, as seen in Group II mGluR agonists (e.g., Eglumegad) and antiviral agents.

This guide details the selection and application of cyclopropanation reagents to access this scaffold. We prioritize two primary synthetic pathways: Intermolecular Simmons-Smith Cyclopropanation (for accessing the core scaffold from cyclic enol ethers) and Intramolecular Metal-Carbenoid Insertion (for constructing highly functionalized chiral derivatives).

Strategic Reagent Selection

The choice of reagent is dictated by the starting material's topology and the desired substitution pattern.

Table 1: Comparative Analysis of Cyclopropanation Reagents
Reagent SystemTypePrimary SubstrateKey AdvantageCritical Limitation
Zn/Cu + CH₂I₂ (Simmons-Smith) Intermolecular2,5-DihydrofuranStereospecific syn-addition; inexpensive.Heterogeneous; variable activation periods; stoichiometric waste.
Et₂Zn + CH₂I₂ (Furukawa Mod.) Intermolecular2,5-Dihydrofuran / Allylic EthersHomogeneous; reproducible; compatible with Lewis basic sites.Pyrophoric ; requires strict anhydrous conditions.
Rh₂(OAc)₄ + Diazoacetates IntramolecularAllylic DiazoacetatesHigh enantioselectivity (with chiral ligands); atom economical.Safety risks (diazo); high cost of Rh catalysts.
Sulfoxonium Ylides (Corey-Chaykovsky) IntermolecularElectron-deficient AlkenesAccess to trans-cyclopropanes.Limited scope for electron-rich enol ethers (like dihydrofuran).

Decision Logic & Mechanism

To select the optimal protocol, researchers must analyze the electronic nature of the alkene and the requirement for stereocontrol.

Diagram 1: Synthetic Pathway Decision Matrix

DecisionMatrix Start Target: 3-Oxabicyclo[3.1.0]hexane Substrate Starting Material Topology Start->Substrate Cyclic Cyclic Alkene (e.g., 2,5-dihydrofuran) Substrate->Cyclic Core Scaffold Acyclic Acyclic Allylic Precursor Substrate->Acyclic Complex/Chiral MethodA Method A: Simmons-Smith (Furukawa Modification) Cyclic->MethodA MethodB Method B: Intramolecular Metal-Carbenoid Insertion Acyclic->MethodB ReagentsA Reagents: Et₂Zn + CH₂I₂ Mechanism: Concerted Syn-Addition MethodA->ReagentsA ReagentsB Reagents: Rh₂(OAc)₄ + Diazo cmpd Mechanism: Carbene Insertion MethodB->ReagentsB

Caption: Decision matrix for selecting cyclopropanation strategies based on substrate topology.

Detailed Protocols

Protocol A: Furukawa-Modified Simmons-Smith Reaction

Application: Synthesis of the parent 3-oxabicyclo[3.1.0]hexane from 2,5-dihydrofuran. Mechanism: Involves the formation of an iodomethylzinc carbenoid (


) which complexes with the ether oxygen, directing the methylene delivery to the syn face.
Reagents & Materials:
  • Substrate: 2,5-Dihydrofuran (1.0 equiv)

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes, 1.1 equiv)
    
  • Methylene Source: Diiodomethane (

    
    , 1.1 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Cool to 0°C under argon flow.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Reagent Formation (In Situ):

    • Add

      
       solution via syringe. Caution: Pyrophoric. 
      
    • Dropwise add

      
       over 20 minutes. A white precipitate (
      
      
      
      ) may form. Stir for 15 minutes at 0°C to form the active Furukawa reagent (
      
      
      ).
  • Substrate Addition: Add 2,5-dihydrofuran (dissolved in minimal DCM) dropwise to the carbenoid solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor by GC-MS or TLC (stain with KMnO₄).

  • Quench (Critical Safety Step):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
      .[1] Warning:  Vigorous gas evolution (ethane) and foaming will occur.
      
  • Workup: Separate layers. Extract aqueous phase with DCM (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Carefully concentrate under reduced pressure (product is volatile). Purify via distillation or flash chromatography (Pentane/Ether).

Validation Point: The product 3-oxabicyclo[3.1.0]hexane shows characteristic high-field cyclopropane protons in ¹H NMR (approx. 0.5–1.0 ppm).

Protocol B: Intramolecular Rhodium-Catalyzed Cyclopropanation

Application: Synthesis of functionalized derivatives (e.g., bicyclic lactones or esters) for medicinal chemistry. Mechanism: Decomposition of a diazo compound by Rh(II) generates a metal carbene, which undergoes intramolecular insertion into a tethered alkene.

Reagents & Materials:
  • Substrate: Allyl diazoacetate derivative (1.0 equiv)

  • Catalyst:

    
     (0.5–1.0 mol%) or chiral variants like 
    
    
    
    .
  • Solvent: Anhydrous DCM (High dilution: 0.01 M)

Step-by-Step Methodology:
  • Catalyst Solution: Dissolve the Rhodium catalyst in anhydrous DCM in a flame-dried flask. Bring to reflux.[1][2]

  • Slow Addition: Dissolve the allyl diazoacetate substrate in DCM. Add this solution to the refluxing catalyst solution via a syringe pump over 4–8 hours.

    • Why? Slow addition keeps the concentration of the diazo species low, preventing intermolecular dimerization (formation of fumarates/maleates) and favoring the intramolecular reaction.

  • Completion: Reflux for an additional 30 minutes after addition is complete.

  • Workup: Cool to RT. Filter through a short pad of Celite/Silica to remove the catalyst.

  • Purification: Concentrate and purify via flash chromatography.

Mechanism of Action: The Butterfly Transition State

Understanding the stereochemical outcome of the Simmons-Smith reaction is vital for designing chiral drugs. The reaction proceeds through a concerted "butterfly" transition state.

Diagram 2: Furukawa Reagent Mechanism

Mechanism Reagents Et₂Zn + CH₂I₂ ActiveSpecies Active Species (Et-Zn-CH₂-I) Reagents->ActiveSpecies - EtI Complex Coordination Complex (Zn coordinates to Ether O) ActiveSpecies->Complex + 2,5-Dihydrofuran TS Butterfly Transition State (Concerted Methylene Transfer) Complex->TS Product 3-Oxabicyclo[3.1.0]hexane (Syn-Product) TS->Product + ZnI(Et)

Caption: Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction showing the concerted methylene transfer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Degraded Reagents

and

are moisture sensitive. Use fresh bottles or titrate

.
Product Volatility Evaporation LossThe parent scaffold is volatile. Avoid high vacuum. Distill solvents carefully or use a higher boiling solvent for the reaction if distillation is the purification method.
Precipitate Clogging ZnI₂ FormationIn flow chemistry or cannula transfers,

can clog lines. Use slight excess solvent or switch to DME (Dimethoxyethane) to solubilize Zn salts.
Exotherm Control Fast AdditionThe formation of the Zn-carbenoid is exothermic. Ensure cooling to 0°C or -10°C during the mixing of Zinc and Diiodomethane.

Safety & Scalability

Handling Diethylzinc ( )
  • Hazard: Pyrophoric liquid. Ignites spontaneously in air.

  • Protocol: Always transfer via cannula or gas-tight syringe under positive inert gas pressure. Have a bucket of sand or Class D fire extinguisher nearby. Never use water to extinguish a zinc fire.

Handling Diazo Compounds[3][4]
  • Hazard: Potentially explosive, especially when concentrated or heated.

  • Protocol: Never distill diazo compounds to dryness. Perform reactions behind a blast shield. Use the in situ generation method if possible to minimize accumulation of the diazo species.

References

  • Simmons-Smith Cyclopropanation Review

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[1][3][4][5][6][7][8][9]

  • Furukawa Modification

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron Letters.
  • Medicinal Chemistry Applications (mGluR Agonists)

    • Monn, J. A., et al. (1997). Synthesis and metabotropic glutamate receptor activity of 2,4-dioxybicyclo[3.1.
  • Intramolecular Cyclopropanation

    • Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanation of Allylic and Homoallylic Diazoacetates. Journal of the American Chemical Society.[8]

  • Isosteres in Drug Design

    • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.

Sources

Application of trans-6-Amino-3-oxabicyclo[3.1.0]hexane in glutamate receptor ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing trans-6-Amino-3-oxabicyclo[3.1.0]hexane Scaffolds in mGluR Ligand Design

Executive Summary & Strategic Value

The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold represents a critical bioisostere in the development of Group II metabotropic glutamate receptor (mGluR2/3) ligands. Unlike flexible linear glutamate analogs, this bicyclic system rigidly constrains the dihedral angles of the amino acid backbone, locking the molecule into a bioactive conformation that enhances selectivity and potency.

This guide details the application of this scaffold as a high-value building block for synthesizing conformationally restricted glutamate/GABA analogs and allosteric modulators . It addresses the specific challenges of handling the 3-oxa-bridge, which imparts distinct solubility and metabolic profiles compared to the carbocyclic parent (bicyclo[3.1.0]hexane), such as the clinical candidate LY354740.

Key Applications:

  • Scaffold Hopping: Replacing the methylene bridge in bicyclo[3.1.0]hexanes with oxygen to lower logP and improve CNS penetration.

  • Orthosteric Agonist Synthesis: Precursor for 2,6-dicarboxylic acid derivatives targeting the glutamate binding pocket.[1]

  • Fragment-Based Drug Discovery (FBDD): Use as a rigid "spacer" in positive allosteric modulators (PAMs).

Mechanistic Rationale: The "Locked" Conformation

The efficacy of trans-6-amino-3-oxabicyclo[3.1.0]hexane derivatives stems from their ability to mimic the "folded" conformation of L-glutamate required for mGluR activation.

  • Conformational Entropy: By pre-organizing the ligand into the bound state, the entropic penalty of binding is significantly reduced, increasing affinity (

    
    ).
    
  • The 3-Oxa Effect: The oxygen atom at position 3 acts as a hydrogen bond acceptor and alters the pKa of the distal functional groups, potentially enhancing interactions with critical residues (e.g., Arg/Ser) in the Venus Flytrap Domain (VFD) of the receptor.

Pathway Visualization: Structural Logic of mGluR2/3 Targeting

mGluR_Targeting_Logic cluster_0 Ligand Design Strategy cluster_1 Receptor Interaction (mGluR2/3) L_Glutamate L-Glutamate (Flexible, Non-selective) Constraint Conformational Restriction (Bicyclic System) L_Glutamate->Constraint Rigidification Scaffold trans-6-Amino-3-oxabicyclo[3.1.0]hexane Constraint->Scaffold Bioisosteric Replacement VFD Venus Flytrap Domain (Orthosteric Site) Scaffold->VFD Agonist Synthesis (Requires -COOH) TMD Transmembrane Domain (Allosteric Site) Scaffold->TMD PAM Synthesis (Amine as Linker) Signal Gi/o Coupling (cAMP Reduction) VFD->Signal Activation TMD->Signal Modulation

Caption: Logical flow from flexible glutamate to the rigid 3-oxabicyclo scaffold, illustrating dual pathways for orthosteric (VFD) and allosteric (TMD) receptor modulation.[2]

Experimental Protocols

Protocol A: Functionalization for Orthosteric Ligand Synthesis

Objective: To convert the trans-6-amino-3-oxabicyclo[3.1.0]hexane building block into a glutamate receptor agonist candidate (e.g., introducing a distal carboxylate).

Context: The raw amine (CAS 1048962-49-7) lacks the dicarboxylic acid motif necessary for orthosteric binding. This protocol describes the introduction of the alpha-carboxylic acid equivalent.

Materials:

  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl (1.0 eq)[3]

  • Boc-anhydride (

    
    )
    
  • Ruthenium(IV) oxide (

    
    ) / Sodium Periodate (
    
    
    
    ) - For C-H oxidation if C2-functionalization is required.
  • Solvents: DCM, Acetonitrile, Water.

Step-by-Step Methodology:

  • N-Protection (Critical Step):

    • Dissolve the amine hydrochloride in DCM/TEA (1:2 ratio).

    • Add

      
       (1.1 eq) at 0°C. Stir for 4 hours at RT.
      
    • Why: The free amine is highly nucleophilic and will interfere with subsequent ring functionalization.

    • Validation: TLC (ninhydrin stain) should show disappearance of the baseline amine spot.

  • Directed C-H Oxidation (Scaffold Diversification):

    • To create the dicarboxylic acid pharmacophore (mimicking LY379268), one must functionalize the C2 or C4 position.

    • Dissolve the N-Boc intermediate in

      
      /Acetonitrile/Water (2:2:3).
      
    • Add catalytic

      
       (0.05 eq) and 
      
      
      
      (4.0 eq).
    • Note: This aggressive oxidation targets the ether-adjacent carbons.

    • Safety:

      
       is volatile and toxic; use a sealed system with a scrubber.
      
  • Hydrolysis & Deprotection:

    • Following functional group manipulation (e.g., cyanation or oxidation to -COOH), deprotect the amine using 4M HCl in Dioxane.

    • Isolate the zwitterionic amino acid via ion-exchange chromatography (Dowex 50WX8).

Protocol B: Synthesis of Allosteric Modulators (Amide Coupling)

Objective: Use the scaffold as a rigid linker to connect lipophilic "heads" for mGluR2 PAM activity.

  • Activation: Activate a lipophilic carboxylic acid (e.g., a substituted pyridine or biphenyl acid) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Coupling: Add trans-6-amino-3-oxabicyclo[3.1.0]hexane HCl (1.0 eq).

  • Reaction Monitoring: Stir at RT for 12 hours. Monitor by LC-MS for the

    
     peak.
    
  • Purification: The rigid bicyclic core often improves crystallinity. Attempt recrystallization from EtOAc/Hexanes before resorting to reverse-phase HPLC.

Data Analysis & SAR Insights

When evaluating ligands derived from this scaffold, the following Structure-Activity Relationship (SAR) trends are typically observed compared to the carbocyclic (bicyclo[3.1.0]) analogs.

Parameter3-Oxabicyclo[3.1.0]hexane LigandCarbocyclic Analog (e.g., LY354740)Impact on Development
LogD (pH 7.4) Lower (More Polar)Higher (More Lipophilic)Improved: Lower plasma protein binding; reduced metabolic clearance.
H-Bonding Additional Acceptor (O-3)NoneVariable: Can create new vector interactions or clash with hydrophobic pockets.
pKa (Amine) ~8.5 - 9.0~9.5 - 10.0Altered: The inductive effect of Oxygen reduces amine basicity, improving CNS passive diffusion.
Selectivity High for mGlu2/3High for mGlu2/3Maintained: The bicyclic geometry is the primary driver of subtype selectivity.

Troubleshooting & Quality Control

Common Synthesis Failure Mode: Ring Opening The cyclopropane ring fused to the ether (3-oxabicyclo system) is under significant ring strain.

  • Symptom: Appearance of complex aliphatic signals in NMR (loss of the characteristic upfield cyclopropane protons at 0.5–1.5 ppm).

  • Cause: Strong Lewis acids or harsh nucleophilic conditions can cleave the C1-C5 bond or the C1-O3 bond.

  • Solution: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) during deprotection. Use mild acidic conditions (TFA/DCM) or hydrogenolysis if benzyl groups are used.

Self-Validating NMR Check:

  • Confirm the integrity of the scaffold by checking the bridgehead protons (H1/H5) . In the trans-isomer, these should appear as multiplets around 3.0–4.0 ppm with specific coupling constants (

    
     Hz) to the cyclopropane protons.
    

References

  • Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[4] Journal of Medicinal Chemistry. Link

  • Monn, J. A., et al. (1999). "Synthesis and metabotropic glutamate receptor activity of 2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylates." Journal of Medicinal Chemistry. (Describes the oxygen-substituted analogs). Link

  • Schkeryantz, J. M., et al. (2016).[5] "Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. "Product Specification: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride." (Chemical Building Block Data). Link

Sources

Synthesis of Novel HCV Inhibitors: A Detailed Guide to Oxabicyclo[3.1.0]hexane Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Conformational Rigidity in HCV Drug Design

The hepatitis C virus (HCV) remains a significant global health challenge, necessitating the development of novel and potent antiviral agents. A promising strategy in the design of HCV inhibitors lies in the synthesis of nucleoside analogues that are "conformationally locked" into a bioactive shape. The oxabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in this endeavor. Its inherent rigidity mimics the puckered sugar conformation of natural nucleosides, effectively pre-organizing the molecule for optimal interaction with the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] This conformational constraint can lead to enhanced binding affinity and improved antiviral potency compared to more flexible nucleoside analogues.

This comprehensive guide provides detailed application notes and protocols for the synthesis of HCV inhibitors featuring the oxabicyclo[3.1.0]hexane core. We will delve into the key synthetic transformations, offering step-by-step methodologies, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals in the field of antiviral discovery.

Core Synthetic Strategy: A Convergent Approach

The synthesis of oxabicyclo[3.1.0]hexane-containing nucleoside analogues is typically achieved through a convergent strategy. This involves the independent synthesis of the bicyclic sugar mimic (the oxabicyclo[3.1.0]hexane core) and a suitably protected nucleobase, followed by their coupling. This approach offers significant flexibility, allowing for the preparation of a diverse library of analogues for structure-activity relationship (SAR) studies by varying either the bicyclic scaffold or the nucleobase.

G cluster_0 Synthesis of Oxabicyclo[3.1.0]hexane Core cluster_1 Nucleobase Preparation cluster_2 Coupling and Final Product Synthesis A Starting Material (e.g., Dihydrofuran derivative) B Intramolecular Cyclopropanation A->B C Functional Group Manipulation B->C D Protected Oxabicyclo[3.1.0]hexanol C->D H Mitsunobu Coupling D->H E Desired Nucleobase (e.g., Pyrimidine, Purine) F Protection of Functional Groups E->F G Protected Nucleobase F->G G->H I Deprotection H->I J Purification I->J K Final HCV Inhibitor J->K

Figure 1: Convergent synthetic workflow for oxabicyclo[3.1.0]hexane nucleoside analogues.

Part 1: Synthesis of the Oxabicyclo[3.1.0]hexane Core

The construction of the strained bicyclic ether is the cornerstone of this synthetic endeavor. Several methods have been reported, with intramolecular cyclopropanation of a suitable precursor being a prominent and effective strategy.[2]

Key Transformation: Intramolecular Cyclopropanation

This reaction involves the formation of the three-membered ring by an intramolecular reaction of a molecule containing both a double bond and a carbene or carbenoid precursor. The stereochemical outcome of this reaction is critical and can often be controlled by the choice of catalyst and reaction conditions.

G A Allylic α-Diazoacetate Precursor B Rh(II) or Cu(I) Catalyst A->B Catalyst Activation C Carbene/Carbenoid Intermediate B->C Carbene Formation D Intramolecular Cycloaddition C->D Stereoselective Attack E Oxabicyclo[3.1.0]hexane Lactone D->E

Figure 2: Key steps in the intramolecular cyclopropanation reaction.

Protocol 1: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol describes a general procedure for the synthesis of a key lactone intermediate, which can be further elaborated to the desired oxabicyclo[3.1.0]hexanol.

Materials:

  • Allylic α-diazoacetate precursor

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add the allylic α-diazoacetate precursor (1.0 eq) dissolved in anhydrous DCM (0.05 M).

  • Catalyst Addition: To this solution, add a catalytic amount of Rh₂(OAc)₄ (0.5-2 mol%).

  • Slow Addition: Place a solution of the allylic α-diazoacetate in anhydrous DCM in the dropping funnel and add it dropwise to the reaction mixture over a period of 2-4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing intermolecular side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the characteristic yellow color of the diazo compound is also an indicator of reaction completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired oxabicyclo[3.1.0]hexane lactone.

Expert Insights & Causality:

  • Choice of Catalyst: Rhodium(II) catalysts are highly effective for carbene transfer reactions and often provide excellent yields and stereoselectivity.[3] The choice of ligands on the rhodium catalyst can influence the stereochemical outcome.

  • Solvent: Anhydrous DCM is a common solvent for this reaction as it is relatively inert and effectively solubilizes the reactants.

  • Troubleshooting: If dimerization of the diazo compound is observed, it indicates that the rate of addition is too fast. Reduce the addition rate or further dilute the reaction mixture.

Parameter Typical Value/Condition Reference
Catalyst Loading 0.5 - 2 mol%[3]
Concentration 0.01 - 0.1 M
Temperature 0 °C to room temperature[2]
Representative Yield 60 - 85%[2]

Part 2: Introduction of the Nucleobase via Mitsunobu Coupling

The Mitsunobu reaction is a powerful and widely used method for the formation of C-N bonds, making it ideal for coupling the protected oxabicyclo[3.1.0]hexanol with a nucleobase.[4][5] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a critical consideration in the design of stereochemically pure nucleoside analogues.

Protocol 2: Mitsunobu Reaction for Nucleobase Installation

This protocol provides a general procedure for the coupling of the bicyclic alcohol with a protected purine or pyrimidine base.

Materials:

  • Protected oxabicyclo[3.1.0]hexanol (1.0 eq)

  • Protected nucleobase (e.g., N-benzoyl adenine, 1.2-1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the protected oxabicyclo[3.1.0]hexanol, the protected nucleobase, and PPh₃ in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.

  • Purification: The crude product is often contaminated with triphenylphosphine oxide and the reduced azodicarboxylate. Purification is typically achieved by flash column chromatography on silica gel.

Expert Insights & Causality:

  • Reagent Stoichiometry: Using a slight excess of the nucleobase and Mitsunobu reagents ensures complete consumption of the valuable bicyclic alcohol.

  • Solvent Choice: THF and dioxane are common solvents as they are aprotic and can dissolve the reactants. The solubility of the nucleobase can be a limiting factor, and in some cases, warming the reaction mixture may be necessary.[4]

  • Order of Addition: While the order of addition can vary, adding the azodicarboxylate last to the cooled solution of the other components is a common practice to control the initial exothermic reaction.

  • Troubleshooting: Low yields can be due to the low nucleophilicity of the nucleobase or steric hindrance. Increasing the reaction temperature or using a more reactive phosphine (e.g., tributylphosphine) may improve the outcome. The pKa of the nucleobase is a critical factor for a successful Mitsunobu reaction.[6]

Parameter Typical Value/Condition Reference
Reagent Equivalents 1.2 - 1.5 eq[5][7]
Solvent Anhydrous THF, Dioxane[4]
Temperature 0 °C to reflux[4][8]
Representative Yield 40 - 75%[8]

Part 3: Deprotection and Purification

The final steps in the synthesis involve the removal of the protecting groups from the nucleobase and the sugar mimic, followed by purification of the final HCV inhibitor. The choice of deprotection strategy depends on the specific protecting groups used.

Protocol 3: General Deprotection and Purification
  • Amine Protecting Groups (e.g., Benzoyl): These are typically removed by treatment with a base, such as ammonia in methanol or sodium methoxide in methanol.

  • Hydroxyl Protecting Groups (e.g., Silyl ethers): Silyl groups like TBDMS or TIPS are commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

  • Final Purification: The final compound is typically purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity, which is essential for biological evaluation.

Characterization:

The structure and purity of all intermediates and the final product must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC: To assess the purity of the final compound.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust framework for the preparation of novel HCV inhibitors based on the oxabicyclo[3.1.0]hexane scaffold. The conformational rigidity imparted by this bicyclic system offers a compelling design element for enhancing antiviral potency. Future efforts in this area will likely focus on the development of more efficient and stereoselective methods for the construction of the bicyclic core, as well as the exploration of a wider range of nucleobase modifications to further optimize the antiviral activity and pharmacokinetic properties of these promising compounds. The detailed protocols and insights provided herein are intended to empower researchers to accelerate the discovery of the next generation of HCV therapeutics.

References

  • de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), pp. 1-28. [Link]

  • Kim, H. J., et al. (2011). Synthesis of enantiomerically pure D- and L-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & Medicinal Chemistry, 19(13), pp. 4058-4065. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]

  • Rodriguez, J. B., Russ, P., & Marquez, V. E. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(2), pp. 299-311. [Link]

  • Kim, T. H., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters, 25(49), pp. 8836-8840. [Link]

  • Fallan, C., & Britton, R. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 16(1), pp. 24-40. [Link]

  • Tyagi, V., & Fasan, R. (2016). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Angewandte Chemie International Edition, 55(4), pp. 1549-1553. [Link]

  • de la Fuente, A., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), pp. 15026-15039. [Link]

  • Tummatorn, J., & Dudley, G. B. (2025). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 90(1), pp. 1-10. [Link]

  • Rodriguez, J. B., Russ, P., & Marquez, V. E. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(2), pp. 299-311. [Link]

  • Fletcher, S. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(1), pp. 1-20. [Link]

  • Gaunt, M. J., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(1), pp. 1-20. [Link]

  • Moon, H. R., et al. (2007). North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Journal of Medicinal Chemistry, 50(25), pp. 6474-6485. [Link]

  • Schlegel, A. M. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Zurich. [Link]

  • Saito, A., et al. (2023). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Organic Chemistry Frontiers, 10(1), pp. 1-7. [Link]

  • Kim, H. J., et al. (2009). Synthesis and anti-hepatitis B virus and anti-hepatitis C virus activities of 7-deazaneplanocin A analogues in vitro. Journal of Medicinal Chemistry, 52(1), pp. 206-214. [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), pp. 977-1030. [Link]

  • Michel, J., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2235. [Link]

  • Kumar, R., & Taneja, V. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Mini-Reviews in Medicinal Chemistry, 18(1), pp. 65-80. [Link]

  • Schneller, S. W., et al. (2006). An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. Tetrahedron Letters, 47(34), pp. 6045-6047. [Link]

  • Yoshimura, Y., et al. (2009). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 74(12), pp. 4536-4543. [Link]

  • Hirobe, M., et al. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. International Journal of Molecular Sciences, 23(21), 13076. [Link]

  • Horton, P. N., & Fleet, G. W. J. (2022). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 27(19), 6511. [Link]

Sources

Application Note: Protecting Group Strategies for trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of conformationally restricted aliphatic amines is a cornerstone strategy in modern drug discovery, utilized to improve metabolic stability, reduce off-target liability, and enhance target binding affinity. trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a highly valuable, rigidified bicyclic building block frequently deployed as a bioisostere for morpholine or piperidine rings[1].

Due to the presence of a reactive primary amine on a strained cyclopropane ring fused to a tetrahydrofuran (THF) core, downstream synthetic elaborations (e.g., cross-coupling, alkylation, or acylation) require robust, orthogonal protecting group (PG) strategies. This guide details the physicochemical profile, strategic PG selection, and self-validating experimental protocols for handling this critical intermediate.

Physicochemical Profiling & Structural Rationale

The "trans" (or exo) stereochemical designation indicates that the primary amine is positioned on the opposite face of the cyclopropane ring relative to the oxygen atom of the fused THF ring. This orientation minimizes steric clash with the oxygen's lone pairs, making the amine highly accessible for functionalization[1].

Because the low-molecular-weight free base is volatile and highly water-soluble, the compound is almost exclusively supplied and stored as a hydrochloride salt to ensure bench stability[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride
CAS Number 1048962-49-7
Molecular Formula C5H10ClNO (Salt) / C5H9NO (Free Base)[2]
Molecular Weight 135.59 g/mol (Salt) / 99.13 g/mol (Free Base)[2]
Physical State White to pale-yellow crystalline solid
Solubility High in H₂O, MeOH, DMSO; Insoluble in Hexanes
Core Stability Stable under standard conditions; avoid prolonged exposure to neat, aqueous strong acids to prevent cyclopropane ring-opening.

Orthogonal Protection Matrix

Selecting the correct protecting group is dictated by the downstream reaction conditions. The table below summarizes the three most reliable strategies for this specific bicyclic system.

Table 2: Comparison of Protecting Group Strategies
Protecting GroupReagentDeprotection ConditionsStrategic Advantage for 3-oxabicyclo[3.1.0]hexane
Boc (tert-Butyloxycarbonyl)Boc₂O, DIPEA4M HCl in Dioxane or 20% TFA in DCMPrimary Choice. Highly stable to basic cross-coupling (e.g., Buchwald-Hartwig) and organometallic reagents[3].
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, NaHCO₃20% Piperidine in DMFIdeal for Solid-Phase Peptide Synthesis (SPPS) or when acid-sensitive functional groups are present elsewhere[1].
Cbz (Carboxybenzyl)Cbz-Cl, NaOHH₂, Pd/C (Hydrogenolysis)Provides true orthogonality; can be cleaved under neutral conditions without acid or base, protecting the strained bicyclic core.

Visualizing the Synthetic Workflows

Orthogonal_Protection A trans-6-Amino-3- oxabicyclo[3.1.0]hexane (Free Base) B N-Boc Derivative (Base-Stable) A->B Boc2O Et3N, DCM C N-Fmoc Derivative (Acid-Stable) A->C Fmoc-OSu NaHCO3, aq. Dioxane D N-Cbz Derivative (Orthogonal) A->D Cbz-Cl NaOH, aq. THF B->A TFA or HCl (Acidic Cleavage) C->A Piperidine (Basic Cleavage) D->A H2, Pd/C (Hydrogenolysis)

Orthogonal protecting group strategies and cleavage pathways.

Workflow N1 1. Starting Material Amine HCl Salt N2 2. Neutralization Release Free Base N1->N2 DIPEA or Na2CO3 N3 3. Protection (e.g., N-Boc) N2->N3 Electrophilic PG Reagent N4 4. Core Elaboration (Cross-Coupling / Alkylation) N3->N4 Organometallic Reagents N5 5. Deprotection (Acidic Cleavage) N4->N5 4M HCl in Dioxane N6 6. Downstream API Isolation N5->N6 Purification (HPLC/Cryst)

Standard synthetic workflow from HCl salt to downstream API.

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection (Scale: 10 mmol)

Reference methodology adapted from high-throughput flow and batch synthesis[3].

  • Preparation: Suspend trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (1.36 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.23 g, 4.35 mL, 25.0 mmol).

    • Causality: DIPEA is selected over triethylamine due to its increased steric bulk, which prevents it from acting as a competing nucleophile. The slight excess ensures complete neutralization of the HCl salt, liberating the free amine.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) dissolved in 10 mL DCM dropwise over 15 minutes.

    • Causality: Controlled addition at 0 °C mitigates the exothermic release of CO₂ gas and prevents the formation of unwanted di-Boc byproducts.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (2 × 25 mL), water (25 mL), and brine (25 mL).

    • Causality: Citric acid selectively protonates and removes unreacted free amine and DIPEA into the aqueous layer without being acidic enough to cleave the newly formed Boc group or damage the oxabicyclo ring.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-ylcarbamate[3].

Self-Validation Checkpoints:

  • TLC: Ninhydrin stain (Free amine: dark purple/red spot; Boc-product: invisible until heated with strong acid stain like PMA or CAM).

  • LC-MS: Exact mass for C₁₀H₁₇NO₃ is 199.12. Look for [M+H]⁺ = 200.1 m/z . Note: Boc groups frequently fragment in ESI+ sources; a major diagnostic peak at 144.1 m/z [M+H - isobutylene]⁺ or 100.1 m/z [M+H - Boc]⁺ is highly indicative of success.

Protocol B: N-Fmoc Protection (Scale: 5 mmol)
  • Preparation: Dissolve the amine hydrochloride salt (0.68 g, 5.0 mmol) in a 1:1 mixture of 1,4-Dioxane and Water (30 mL).

  • Base Addition: Add solid NaHCO₃ (1.05 g, 12.5 mmol) and cool to 0 °C.

    • Causality: Schotten-Baumann biphasic conditions are utilized. The mild inorganic base prevents the rapid hydrolysis of the Fmoc reagent while neutralizing the amine salt.

  • Protection: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.77 g, 5.25 mmol) in one portion.

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl because it is significantly less prone to forming di-peptide-like oligomeric byproducts and exhibits superior stability against aqueous hydrolysis.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 3–4 using 1M HCl, then extract with Ethyl Acetate (3 × 30 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate. Self-Validation Checkpoints:

  • LC-MS: Exact mass for C₂₀H₁₉NO₃ is 321.14. Target [M+H]⁺ = 322.1 m/z .

Protocol C: Acidic Deprotection of the N-Boc Intermediate
  • Preparation: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DCM (5 mL).

  • Cleavage: Add 4M HCl in Dioxane (2.5 mL, 10.0 mmol) at room temperature.

    • Causality: 4M HCl in dioxane is preferred over neat Trifluoroacetic acid (TFA). While the 3-oxabicyclo[3.1.0]hexane core is generally stable, anhydrous HCl in dioxane provides a controlled, moisture-free acidic environment that prevents potential hydrolytic ring-opening of the strained cyclopropane-THF fused system[3]. Furthermore, the byproduct (isobutylene gas) safely vents from the system, naturally driving the reaction to completion.

  • Isolation: Stir for 2 hours. Concentrate in vacuo. Triturate the resulting solid with diethyl ether to precipitate the pure amine hydrochloride salt.

Analytical Characterization & Troubleshooting

  • Handling the Free Base: If a protocol requires the isolation of the free amine (not the salt), extreme caution must be exercised during solvent evaporation. The free base (MW 99.13) is volatile. Evaporate solvents at low temperatures (< 25 °C) and avoid high vacuum (< 50 mbar).

  • Extraction Issues: The free amine is highly hydrophilic. If extracting the free base from an aqueous layer, saturate the aqueous layer with NaCl and use a mixed solvent system (e.g., 9:1 DCM/Isopropanol) to disrupt hydrogen bonding with water and ensure a high partition coefficient.

  • NMR Diagnostics: In ¹H NMR (CDCl₃), the cyclopropane protons of the 3-oxabicyclo[3.1.0]hexane system are highly diagnostic, typically appearing as distinct multiplets in the upfield region (1.40–2.30 ppm). The loss of the massive singlet at ~1.45 ppm (9H, tert-butyl group) confirms successful Boc deprotection[3].

References

  • Sigma-Aldrich. "TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL | 1048962-49-7". sigmaaldrich.com.
  • Fluorochem. "trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride". fluorochem.co.uk.
  • Google Patents. "WO2014177060A1 - Biheteroaryl compounds and uses thereof". google.com.
  • Reaction Chemistry & Engineering. "Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow." doi.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a crucial bicyclic scaffold, trans-6-amino-3-oxabicyclo[3.1.0]hexane is frequently utilized in the development of advanced therapeutics, including selective TBK/IKKε inhibitors[1] and bromodomain inhibitors like GSK973[2]. However, its synthesis—typically a four-step sequence starting from 2,5-dihydrofuran—presents several distinct scale-up and yield-limiting challenges.

This guide provides mechanistic troubleshooting, validated protocols, and causality-driven insights to ensure high-yielding, reproducible batches.

I. Synthesis Workflow Overview

SynthesisWorkflow SM 2,5-Dihydrofuran Step1 Cyclopropanation (EDA, Rh2(OAc)4) SM->Step1 Int1 Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate Step1->Int1 Step2 Ester Hydrolysis (NaOH, then HCl) Int1->Step2 Int2 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Step2->Int2 Step3 Curtius Rearrangement (DPPA, Et3N, t-BuOH) Int2->Step3 Int3 tert-Butyl (3-oxabicyclo[3.1.0]hexan-6-yl)carbamate Step3->Int3 Step4 Deprotection (4N HCl in Dioxane) Int3->Step4 Product trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl Step4->Product

Workflow for the 4-step synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

II. Quantitative Data: Cyclopropanation Optimization

The initial cyclopropanation of 2,5-dihydrofuran is often the primary bottleneck. The choice of catalyst and addition rate directly dictates the trans:cis diastereoselectivity and the degree of carbene dimerization (a parasitic side reaction).

Table 1: Comparison of Cyclopropanation Conditions

CatalystSolventTemperatureEDA Addition TimeYield (%)trans:cis RatioPrimary Issue Addressed
Rh₂(OAc)₄ (1 mol%)DCM25 °C10 hours78%85:15Suppresses carbene dimerization
Cu(acac)₂ (5 mol%)Toluene80 °C2 hours52%70:30High dimerization, lower selectivity
CuOTf (5 mol%)DCM25 °C10 hours61%80:20Cost-effective, but moderate yield
III. FAQs & Troubleshooting Guides

Q1: My cyclopropanation yield is below 50%, and I see a large amount of diethyl maleate/fumarate by NMR. How do I fix this? Root Cause: The diazo compound (ethyl diazoacetate, EDA) is reacting with the metal-carbene intermediate faster than the 2,5-dihydrofuran substrate, leading to carbene dimerization. Solution: The steady-state concentration of EDA in the reaction mixture must be kept extremely low. Use a syringe pump to add EDA over a minimum of 10 hours. Employing Rh₂(OAc)₄ as a catalyst provides superior kinetics for the [2+1] cycloaddition compared to copper-based alternatives, significantly improving the trans (exo) selectivity.

Q2: I am losing mass during the extraction of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid after ester hydrolysis. What is the optimal isolation strategy? Root Cause: The bicyclic carboxylic acid has a high degree of hydrophilicity and partitions poorly into standard organic solvents like ethyl acetate or dichloromethane. Solution: After basic hydrolysis, acidify the aqueous layer to precisely pH 3–4 using 2N HCl[2]. Saturate the aqueous layer completely with solid NaCl (salting out) before extracting. Perform multiple extractions (at least 3–5 times) with ethyl acetate to ensure complete recovery[2].

Q3: The Curtius rearrangement to the Boc-protected amine is stalling, or I am isolating a highly polar byproduct. What went wrong? Root Cause: The Curtius rearrangement using diphenylphosphoryl azide (DPPA) is highly sensitive to moisture and temperature. If moisture is present, the intermediate isocyanate is trapped by water to form a carbamic acid. This rapidly decarboxylates to the free amine, which then attacks another equivalent of isocyanate, forming a symmetrical urea byproduct. If the reaction stalls at the acyl azide stage, the temperature is insufficient to drive the extrusion of N₂ gas. Solution: Ensure strictly anhydrous conditions. Dry the tert-butanol over molecular sieves prior to use. The reaction must be heated to a robust reflux (85 °C) to ensure complete conversion of the acyl azide to the isocyanate before it can be trapped by the alcohol[2].

TroubleshootingCurtius Start Issue: Low Yield in Curtius Rearrangement Check1 Is unreacted carboxylic acid present? Start->Check1 Yes1 Action: Check DPPA quality and ensure Et3N is added before DPPA. Check1->Yes1 Yes No1 Are there significant byproducts by LCMS/TLC? Check1->No1 No Check2 Is the main byproduct a symmetrical urea? No1->Check2 Yes2 Root Cause: Moisture contamination. Action: Use strictly anhydrous t-BuOH. Check2->Yes2 Yes No2 Root Cause: Incomplete isocyanate formation. Action: Ensure reflux temperature reaches 85°C. Check2->No2 No

Diagnostic logic tree for troubleshooting low yields during the Curtius rearrangement step.

IV. Validated Experimental Protocols
Protocol A: Curtius Rearrangement to tert-Butyl (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-ylcarbamate

Causality Focus: Triethylamine is added prior to DPPA to ensure complete deprotonation of the carboxylic acid. This accelerates the nucleophilic attack on the phosphorus atom of DPPA, forming the acyl azide efficiently without degrading the reagent[2].

  • Preparation: Charge an oven-dried, argon-flushed flask with (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv) and anhydrous tert-butanol (10 volumes).

  • Activation: Add triethylamine (1.5 equiv) and stir at room temperature for 10 minutes to form the carboxylate salt.

  • Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise over 15 minutes. Maintain stirring at room temperature for an additional 30 minutes.

  • Rearrangement & Trapping: Heat the reaction mixture to reflux (85 °C) for 5 hours[2]. (Note: Vigorous evolution of N₂ gas will be observed as the acyl azide converts to the isocyanate).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 volumes) and wash sequentially with deionized water and saturated aqueous NaHCO₃[2].

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The product typically crystallizes as a beige solid (Expected Yield: 56–65%)[2].

Protocol B: Deprotection to trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

Causality Focus: Anhydrous HCl in dioxane is used instead of aqueous HCl to prevent the highly water-soluble amine hydrochloride salt from being lost in an aqueous phase. The generation of isobutylene and CO₂ gas drives the deprotection to completion[2].

  • Solvation: Dissolve the tert-butyl (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-ylcarbamate (1.0 equiv) in anhydrous dichloromethane (5 volumes) at room temperature[2].

  • Deprotection: Slowly add a 4N HCl solution in dioxane (3.0 equiv)[2].

  • Reaction: Stir the resulting mixture for 2 hours at room temperature[2]. Monitor by TLC or LCMS until the starting material is completely consumed.

  • Concentration: Evaporate the solvent in vacuo to near dryness[2].

  • Purification: Suspend the resulting residue in diethyl ether (10 volumes) and triturate for 15 minutes. Filter the solid and dry under high vacuum to afford the product as a colorless, highly hygroscopic hydrochloride salt (Expected Yield: >90%).

V. References
  • Title: US20160376283A1 - Tbk/ikk inhibitor compounds and uses thereof Source: Google Patents URL:

  • Title: Multigram synthesis of the tetrasubstituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow Source: Organic Process Research & Development (DOI: 10.1039/C6OB00860E / ACS Publications) URL:

Sources

Technical Support Center: Separation & Characterization of cis/trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This portal is designed for medicinal chemists and process scientists working with conformationally restricted bicyclic building blocks.

The 3-oxabicyclo[3.1.0]hexane core is a highly valuable motif in modern drug discovery, frequently utilized to improve the physicochemical properties and metabolic stability of drug candidates[1]. However, controlling and isolating the relative stereochemistry at the C6 position (the cyclopropyl amine) is a common bottleneck. This guide provides field-proven troubleshooting strategies, validated protocols, and analytical logic to successfully separate and assign the cis and trans isomers of 6-amino-3-oxabicyclo[3.1.0]hexane.

Separation Strategy & Workflow

Because small, highly polar aliphatic amines interact strongly with the acidic silanol groups on standard stationary phases, direct silica gel chromatography of the free base typically results in severe streaking and poor resolution.

The Causal Solution: We employ a temporary derivatization strategy. By masking the primary amine with a tert-butyloxycarbonyl (Boc) group, we eliminate the hydrogen-bond donor capacity and reduce the molecule's overall polarity. This allows the subtle steric differences between the cis (amine endo to the oxa-bridge) and trans (amine exo to the oxa-bridge) geometries to dictate their retention factors (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on silica, enabling baseline separation before quantitative deprotection.

IsomerSeparation Mix cis/trans Mixture 6-Amino-3-oxabicyclo[3.1.0]hexane Boc Boc Protection (Boc2O, Et3N, DCM) Mix->Boc Chrom Silica Gel Chromatography (Hexane/EtOAc gradient) Boc->Chrom TransBoc trans-Boc Isomer (Elutes First) Chrom->TransBoc Higher Rf (Less Polar) CisBoc cis-Boc Isomer (Elutes Second) Chrom->CisBoc Lower Rf (More Polar) Deprot1 HCl Deprotection (4N HCl in Dioxane) TransBoc->Deprot1 Deprot2 HCl Deprotection (4N HCl in Dioxane) CisBoc->Deprot2 TransHCl trans-Amine HCl Salt (>99% de) Deprot1->TransHCl CisHCl cis-Amine HCl Salt (>99% de) Deprot2->CisHCl

Workflow for the derivatization, separation, and isolation of bicyclic amine isomers.

Frequently Asked Questions (Troubleshooting)

Q1: During the Boc-protection step, I observe incomplete conversion of the isomeric mixture. How can I drive the reaction to completion? A1: The cyclopropane ring introduces significant steric hindrance, particularly for the cis isomer where the amine is tucked toward the oxygen bridge. This steric shielding slows the acylation rate. Intervention: Do not simply increase reaction time, as this can lead to degradation. Instead, use a biphasic basic system (e.g.,


 in DCM/Water) or add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst.

Q2: Why does the trans-Boc isomer consistently elute before the cis-Boc isomer on normal-phase silica? A2: Retention on normal-phase silica is driven by the accessibility of polar functional groups to the stationary phase. In the trans isomer ((1R,5S,6r)), the bulky Boc group points away from the oxa-bridge, creating a more globular, lipophilic exterior. In the cis isomer, the geometry forces the polar carbamate moiety and the oxa-bridge to align on the same face, creating a highly concentrated polar dipole that interacts more strongly with the silica surface.

Q3: We want to avoid chemical derivatization. Can Supercritical Fluid Chromatography (SFC) separate the free amines directly? A3: Yes. While normal-phase liquid chromatography fails due to silanol interactions, achiral SFC utilizes supercritical


 which masks active silanol sites. By using a polar stationary phase (e.g., 2-Ethylpyridine) and a basic modifier (e.g., 10% Methanol with 0.1% Diethylamine), the free amines can be separated directly based on their rigid conformational differences.

Analytical Logic: Stereochemical Assignment

Assigning the isolated peaks to the correct cis or trans geometry requires a self-validating analytical approach using 1H NMR[2].

NMR_Logic Start Purified Isomer (Unknown Stereochem) NOESY 1D/2D NOESY Experiment Start->NOESY Coupling 1H NMR J-Coupling (H6 to H1/H5) Start->Coupling Cis cis Isomer (endo-amine) NOESY->Cis Strong NOE between H6 and oxa-ring Trans trans Isomer (exo-amine) NOESY->Trans No NOE between H6 and oxa-ring Coupling->Cis Dihedral angle ~140° Larger J value Coupling->Trans Dihedral angle ~0° J ≈ 2.0 - 2.5 Hz

Logical workflow for assigning cis/trans stereochemistry using NMR spectroscopy.

Mechanistic Causality in NMR: The proton at the C6 position couples with the bridgehead protons at C1 and C5. In the trans isomer, the C6 proton is endo (pointing toward the oxygen). The dihedral angle between this endo proton and the bridgehead protons is approximately 0°, which, according to the Karplus equation for cyclopropanes, results in a very small coupling constant (typically a triplet, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to 

Hz). Conversely, the cis isomer features an exo C6 proton with a larger dihedral angle, yielding a distinctly larger

-value.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties
Propertytrans-Isomercis-Isomer
IUPAC Name (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine(1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine
Molecular Weight (HCl Salt) 135.59 g/mol 135.59 g/mol
Boc-Derivative

(Silica)
~0.45 (30% EtOAc/Hexane)~0.25 (30% EtOAc/Hexane)
1H NMR (H6 coupling) Triplet,

Hz
Triplet/Multiplet,

Hz
Physical State (HCl Salt) White to Beige Solid[3][4]White Solid
Table 2: Achiral SFC Parameters for Direct Free-Base Separation
ParameterSpecification
Column Viridis 2-Ethylpyridine (4.6 x 150 mm, 5 µm)
Mobile Phase

/ Methanol (with 0.1% DEA)
Gradient 5% to 40% Methanol over 10 minutes
Flow Rate / Backpressure 3.0 mL/min / 120 bar
Detection UV at 210 nm & ELSD

Standard Operating Procedures (SOPs)

Protocol A: Boc-Protection of the Isomeric Mixture

This protocol utilizes a biphasic system to overcome steric hindrance.

  • Initiation: Dissolve 10.0 g of the cis/trans 6-amino-3-oxabicyclo[3.1.0]hexane mixture in 100 mL of Dichloromethane (DCM).

  • Base Addition: Add 100 mL of saturated aqueous

    
    . Stir vigorously to ensure phase mixing.
    
  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (

    
    , 1.1 equivalents) dropwise at 0 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Check: Sample the organic layer and run TLC (Ninhydrin stain). The disappearance of the baseline amine spot and the appearance of a UV-inactive, Ninhydrin-active (upon heating) spot at higher

    
     confirms completion.
    
  • Workup: Separate the organic layer, extract the aqueous layer with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL), dry the combined organics over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Chromatographic Separation
  • Preparation: Load the crude Boc-protected mixture onto a pre-equilibrated silica gel column (Hexanes).

  • Elution: Run a gradient from 0% to 30% Ethyl Acetate in Hexanes.

  • Collection:

    • Collect the first eluting major peak (

      
      ). This is the trans-Boc isomer.
      
    • Collect the second eluting major peak (

      
      ). This is the cis-Boc isomer.
      
  • Validation: Confirm purity of each fraction via LC-MS (Target mass:

    
     or 
    
    
    
    ).
Protocol C: Anhydrous Deprotection to Isomerically Pure HCl Salts

Causality: Using anhydrous HCl in dioxane prevents the highly water-soluble free amine from being lost in an aqueous workup. The polarity of dioxane solubilizes the starting material, but the resulting salt precipitates, driving the reaction via Le Chatelier's principle[2].

  • Initiation: Dissolve the purified trans-Boc isomer (5.0 g) in 20 mL of anhydrous Dichloromethane.

  • Deprotection: Add 4N HCl in Dioxane (15.0 mL, excess) slowly at room temperature[2].

  • Observation: The solution will initially be clear, but will become progressively cloudy as the amine hydrochloride salt precipitates. Stir for 2 hours.

  • Isolation: Filter the resulting white suspension through a sintered glass funnel. Wash the filter cake with cold Diethyl Ether (

    
     mL) to remove residual dioxane and Boc-byproducts.
    
  • Self-Validation Check: Analyze the dried solid by 1H NMR (

    
     or 
    
    
    
    ). The complete absence of the intense 9-proton singlet at ~1.44 ppm confirms total deprotection.
  • Yield: Isolate the (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride as a white solid[2]. Repeat identical steps for the cis-isomer.

References

  • trans-6-amino-3-oxabicyclo[3.1.
  • Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow.
  • TRANS-6-AMINO-3-OXABICYCLO[3.1.
  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)

Sources

Technical Support Center: Troubleshooting 3-Oxabicyclo[3.1.0]hexane Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-oxabicyclo[3.1.0]hexane scaffold is a highly strained, conformationally restricted bicyclic system. It is widely deployed in medicinal chemistry as a bioisostere for furanose rings—particularly in North-locked nucleoside analogues—to enhance metabolic stability and receptor selectivity [1]. Synthesizing this core typically involves cyclopropanating a 2,5-dihydrofuran derivative. However, researchers frequently encounter issues with low yields, poor diastereoselectivity, and competitive side reactions. This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps for the two primary cyclization strategies: the Furukawa-modified Simmons-Smith reaction and transition-metal-catalyzed intramolecular diazo decomposition.

Part 1: Core Cyclization Strategies & Logical Workflows

Selecting the correct cyclization strategy depends heavily on the functionalization of your 2,5-dihydrofuran precursor. The decision matrix below outlines the two primary pathways utilized in modern synthetic workflows.

G Start 2,5-Dihydrofuran Derivatives Cond1 Intermolecular Alkene Cyclopropanation Start->Cond1 Unfunctionalized Alkene Cond2 Intramolecular Diazo Decomposition Start->Cond2 Tethered Diazoacetate Meth1 Simmons-Smith Reaction (Furukawa: Et2Zn, CH2I2) Cond1->Meth1 Meth2 Transition Metal Catalysis (Rh2(OAc)4 or Co(II) porphyrin) Cond2->Meth2 Target 3-Oxabicyclo[3.1.0]hexane Scaffold Meth1->Target Stereospecific (Syn) Meth2->Target Tunable d.r. / e.e.

Decision matrix for selecting a 3-oxabicyclo[3.1.0]hexane cyclization strategy.

Part 2: Self-Validating Experimental Protocols

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

Mechanism & Causality: The classic Simmons-Smith reaction uses a Zn/Cu couple, which can be heterogeneous and unpredictable. The Furukawa modification utilizes diethylzinc (


) and diiodomethane (

) to generate a homogeneous, highly electrophilic zinc carbenoid (

) [2]. This species undergoes a concerted, stereospecific cheletropic addition to the electron-rich alkene of 2,5-dihydrofuran.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: The carbenoid is extremely moisture-sensitive; trace water protonates the intermediate to form methyl iodide, irreversibly terminating the reaction.

  • Reagent Mixing: Dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0 °C.

  • Carbenoid Generation: Dropwise add

    
     (1.0 M in hexanes, 2.0 equiv), followed by the slow addition of 
    
    
    
    (2.0 equiv). Self-Validation: You should observe a mild exotherm and a transient white precipitate (zinc salts) that may redissolve. If no exotherm is observed, the
    
    
    has likely degraded via oxidation and the reaction will fail.
  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous

    
    .
    Causality: This safely hydrolyzes unreacted organozinc species without generating excessive heat or basic conditions that might degrade sensitive functional groups.
    
  • Extraction: Extract with dichloromethane, wash with brine, dry over

    
    , and concentrate carefully.
    
Protocol B: Rhodium-Catalyzed Intramolecular Cyclopropanation

Mechanism & Causality: For highly functionalized derivatives, an intramolecular approach is preferred. An


-diazoacetate tethered to an allylic ether undergoes nitrogen extrusion upon coordination with a Rh(II) catalyst, forming a metal-carbene intermediate. This carbene then undergoes a concerted intramolecular [2+1] cycloaddition [3].

Workflow Diazo Diazo Precursor Carbene Rh-Carbenoid Intermediate Diazo->Carbene Rh2(OAc)4 - N2 Transition Concerted Cycloaddition Carbene->Transition Intramolecular Alkene Dimer Azine Byproduct (Dimerization) Carbene->Dimer Excess Diazo Product Bicyclic Product Transition->Product

Mechanistic workflow and competing dimerization pathway in Rh-catalyzed cyclopropanation.

Step-by-Step Methodology:

  • Catalyst Activation: Add

    
     (1-2 mol%) to anhydrous dichloromethane (DCM) in a round-bottom flask.
    
  • Dilution Strategy: Heat the catalyst solution to a gentle reflux. Causality: Refluxing ensures the activation energy for nitrogen extrusion is met immediately upon diazo introduction, preventing precursor pooling.

  • Syringe Pump Addition: Dissolve the diazo precursor in DCM to create a dilute solution (0.05 M). Add this solution dropwise via a syringe pump over 2–4 hours to the refluxing catalyst mixture. Self-Validation: The continuous evolution of

    
     gas (visible as microbubbles) confirms active carbene generation.
    
  • Completion: Stir for an additional 30 minutes post-addition. Evaporate the solvent and purify via silica gel chromatography.

Part 3: Troubleshooting Guides & FAQs

Q1: My Simmons-Smith reaction shows poor conversion despite using excess


 and 

. What is failing?
A1: The most common culprit is reagent degradation. Diethylzinc is pyrophoric and slowly oxidizes in the bottle if the septum is compromised, forming inactive zinc alkoxides [4]. Solution: Titrate your

before use. Additionally, ensure your

is stabilized (often over copper wire) and stored in the dark, as photolytic degradation generates iodine, which poisons the cyclopropanation.

Q2: In the Rhodium-catalyzed diazo decomposition, I am isolating a large amount of a highly polar byproduct instead of my 3-oxabicyclo[3.1.0]hexane. What is it, and how do I prevent it? A2: You are likely observing azine formation (dimerization of the diazo compound). This occurs when the unreacted diazo precursor acts as a nucleophile and attacks the highly electrophilic Rh-carbene intermediate. Solution: This is a concentration-dependent side reaction. You must lower the steady-state concentration of the diazo compound by increasing the overall solvent volume (high dilution conditions,


 0.01 M) and drastically slowing the addition rate using a syringe pump.

Q3: How can I improve the diastereoselectivity (exo vs. endo) in the metal-catalyzed intramolecular cyclopropanation? A3: The diastereoselectivity is dictated by the trajectory of the alkene approaching the metal-carbene. Standard


 often yields moderate d.r. due to its relatively flat ligand sphere.
Solution: Switch to a sterically demanding catalyst. Dirhodium complexes with bulky bridging ligands, such as 

, or Co(II) complexes of

-symmetric chiral porphyrins, enforce a stricter approach trajectory, significantly enhancing both diastereocontrol and enantiocontrol[5].

Q4: I am losing my unsubstituted 3-oxabicyclo[3.1.0]hexane product during the final concentration step. Why? A4: The parent 3-oxabicyclo[3.1.0]hexane and its low-molecular-weight derivatives are highly volatile. Solution: Do not use a high-vacuum rotary evaporator or lyophilizer. Concentrate the solvent carefully at atmospheric pressure using a Vigreux column, or keep the product as a standardized solution in a higher-boiling solvent for subsequent steps.

Part 4: Quantitative Data Summaries

To assist in selecting the optimal conditions, the following table summarizes the typical performance metrics of various cyclization strategies.

Cyclization MethodReagents / CatalystTypical YieldDiastereoselectivity (d.r.)Primary ByproductsBest Application
Classic Simmons-Smith Zn/Cu couple,

40–60%Stereospecific (Syn)Unreacted alkeneSimple, unfunctionalized 2,5-dihydrofurans
Furukawa Modification

,

75–95%Stereospecific (Syn)Methyl iodide (if wet)Electron-rich, moisture-sensitive alkenes
Rh-Catalyzed (Standard)

, Diazo
60–80%~2:1 to 4:1 (exo:endo)Azine dimersGeneral intramolecular cyclopropanation
Co(II) Metalloradical Co(II) Porphyrin, Diazo85–99%>99:1 (exo:endo)MinimalAsymmetric, highly functionalized targets

Part 5: References

  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Metal-catalyzed cyclopropanations Source: Wikipedia URL: [Link]

  • Title: Simmons-Smith Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

Technical Support Center: Purification of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride. This bicyclic amine is a valuable building block in pharmaceutical and medicinal chemistry, and its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted starting materials: Depending on the synthesis, these could be precursors to the bicyclic ring system or the amine functionality.

  • Diastereomers: The cis-isomer of the 6-amino group is a common process-related impurity.

  • Byproducts from ring formation or functional group introduction: These can be numerous and varied. For instance, if the synthesis involves epoxidation of a cyclohexene derivative, byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid from m-CPBA) may be present.[1]

  • Inorganic salts: If aqueous hydrochloric acid is used for salt formation, or if the workup involves inorganic bases or salts, these can carry through into the crude product.[2]

  • Residual solvents: Solvents used in the reaction or workup can be trapped in the solid product.

Q2: My primary purification method is recrystallization, but I'm facing issues. What are the key parameters to optimize?

A2: Recrystallization is a powerful technique for purifying crystalline solids like amine hydrochlorides.[3][4] However, its success hinges on the careful selection of solvents and control of the process.

Key Optimization Parameters for Recrystallization:

ParameterRationaleTroubleshooting Tips
Solvent System The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility is the basis for purification.- Single Solvent: Screen polar protic solvents like ethanol, methanol, or isopropanol. - Solvent/Anti-solvent System: A common and effective approach. Dissolve the hydrochloride salt in a minimal amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., diethyl ether, ethyl acetate, or THF) in which the salt is poorly soluble until turbidity is observed.[3][5]
Cooling Rate Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[3]- Allow the solution to cool slowly to room temperature on the benchtop before transferring to an ice bath or refrigerator to maximize yield.[3]
Saturation Level The solution must be saturated at the higher temperature to ensure a good yield upon cooling.- Use the minimum amount of hot solvent required to fully dissolve the solid.[3] - If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.[3]
Nucleation Crystal formation sometimes needs to be induced.- Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[3] - Add a seed crystal of the pure compound if available.
Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is generally employed when recrystallization fails to provide the desired purity, particularly for removing impurities with similar solubility profiles, such as diastereomers.

Given that the target compound is a basic amine hydrochloride, standard silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica.[6][7] This can lead to peak tailing, poor separation, and even irreversible adsorption of the product to the stationary phase.

Strategies for Chromatographic Purification of Basic Amines:

  • Amine-Functionalized Silica: Using a stationary phase where the silica surface is treated with an amine can mask the acidic silanol groups and significantly improve peak shape and separation.[6]

  • Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase can help to "neutralize" the acidic sites on the silica gel and improve the elution of the basic compound.[6][7]

  • Reversed-Phase Chromatography: This technique can be effective, especially when the mobile phase pH is adjusted to be alkaline, which keeps the amine in its more lipophilic free-base form, increasing retention and improving separation.[7]

Q4: How can I effectively remove inorganic salts from my product?

A4: If your product is contaminated with inorganic salts like sodium chloride, a common method is to convert the amine hydrochloride back to its free base form. The free amine is typically soluble in organic solvents, while the inorganic salts are not.

Protocol for Inorganic Salt Removal:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., aqueous NaOH or Na₂CO₃) with stirring until the pH is basic. This will deprotonate the amine, forming the free base.

  • Extraction: Extract the free base into a suitable organic solvent like dichloromethane or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.[2][8]

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free amine.

  • Salt Reformation: The purified free amine can then be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same or a miscible solvent.[2][3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

Problem 1: No Crystals Form Upon Cooling During Recrystallization
Potential Cause Proposed Solution Scientific Rationale
Solution is not saturated - Evaporate some of the solvent to increase the concentration of the solute.[3] - Add an anti-solvent dropwise until the solution becomes cloudy.[3]Crystallization occurs when the concentration of the solute exceeds its solubility limit in the solvent at a given temperature.
Compound is too soluble in the chosen solvent - Try a different solvent or a solvent/anti-solvent system where the compound has lower solubility at cold temperatures.The driving force for crystallization is the difference in solubility at high and low temperatures. If this difference is small, the yield of crystals will be low.
Lack of nucleation sites - Scratch the inner surface of the flask with a glass rod.[3] - Add a seed crystal of the pure compound.Nucleation is the initial step in crystal formation. Providing a surface for the molecules to aggregate can initiate this process.
Problem 2: Oily Product Obtained After Recrystallization
Potential Cause Proposed Solution Scientific Rationale
Presence of impurities - Perform a pre-purification step, such as an acid-base extraction, to remove gross impurities before recrystallization.[3]Impurities can interfere with the formation of a stable crystal lattice, leading to the product "oiling out" instead of crystallizing.
Melting point of the compound is below the boiling point of the solvent - Choose a lower-boiling point solvent for recrystallization.If the compound melts in the hot solvent, it may not solidify into a crystalline form upon cooling.
Cooling the solution too rapidly - Allow the solution to cool slowly to room temperature before placing it in a cold bath.Rapid cooling can lead to the formation of an amorphous solid or oil instead of well-defined crystals.
Problem 3: Poor Separation and Peak Tailing in Silica Gel Chromatography
Potential Cause Proposed Solution Scientific Rationale
Strong interaction between the basic amine and acidic silica - Add a competing base like triethylamine (0.1-1%) to the mobile phase.[6][7] - Use an amine-functionalized silica column.[6]The added base or the functionalized silica neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the basic analyte.[6][7]
Inappropriate mobile phase polarity - Optimize the solvent system. For basic amines, a common mobile phase is a gradient of methanol in dichloromethane.The polarity of the mobile phase needs to be carefully balanced to achieve good separation without causing the compound to elute too quickly or too slowly.
Column overloading - Reduce the amount of crude material loaded onto the column.Overloading the column leads to broad peaks and poor resolution between closely eluting compounds.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-solvent System

This protocol describes a general procedure for the purification of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride via recrystallization.

  • Dissolution: In a fume hood, dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether (the anti-solvent) dropwise with gentle swirling until the solution becomes faintly and persistently cloudy.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification via Free-Basing and Salt Reformation

This protocol is useful for removing inorganic salts and other impurities that are not effectively removed by recrystallization.

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water and cool the solution in an ice bath. Slowly add 1 M aqueous sodium hydroxide solution dropwise with stirring until the pH of the solution is >10.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of isopropanol. Slowly add a solution of HCl in isopropanol dropwise with stirring.

  • Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to obtain the pure trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.[2][3]

Visualization of Purification Workflow

Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization is_pure Is Product Pure? recrystallization->is_pure end Pure Product is_pure->end Yes inorganic_salts Inorganic Salts Present? is_pure->inorganic_salts No free_base_purification Free-Base Purification inorganic_salts->free_base_purification Yes isomers_present Isomers or Closely Related Impurities? inorganic_salts->isomers_present No free_base_purification->recrystallization chromatography Column Chromatography chromatography->end isomers_present->end No (Re-evaluate strategy) isomers_present->chromatography Yes

Caption: A decision-making workflow for the purification of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

References

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved March 7, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved March 7, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Resolution of trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-3OXA-001 Subject: Enantiomeric Resolution Protocols & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

User Context: You are working with trans-6-Amino-3-oxabicyclo[3.1.0]hexane (CAS: 693248-55-4 analog). This scaffold is a conformationally restricted diamine surrogate often used in glutamate receptor modulators and kinase inhibitors. The trans-isomer possesses C2 symmetry in the context of the ring but is chiral due to the bridgehead configuration ((1R,5S) vs (1S,5R)).

The Challenge: The compact, rigid nature of the [3.1.0] bicyclic system often leads to diastereomeric salts that "oil out" rather than crystallize. Furthermore, the primary amine is sterically exposed, making it highly reactive but also prone to rapid salt formation that traps impurities.

Workflow Decision Tree: Use the following logic to determine your resolution strategy.

ResolutionStrategy Start Start: Racemic trans-Amine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 1 Gram ScaleCheck->LargeScale HPLC Chiral HPLC/SFC (Direct Separation) SmallScale->HPLC ChemRes Diastereomeric Salt Crystallization LargeScale->ChemRes Screen Screen Resolving Agents (Mandelic, Tartaric derivatives) ChemRes->Screen Result Crystalline Salt? Screen->Result Success Recrystallize -> Free Base Result->Success Yes Fail Oiling Out / No Precipitate Result->Fail No Retry Switch Solvent or Use DTTA/DBTA Fail->Retry Retry->Screen

Figure 1: Decision matrix for selecting the appropriate resolution methodology based on scale and experimental outcome.

Module A: Chemical Resolution (Diastereomeric Crystallization)

Applicability: >1g scale.[1] Core Principle: Exploiting the solubility difference between the diastereomeric salts formed by the racemic amine and a chiral acid.[2][3][4]

Standard Protocol

Based on structural analogs (specifically 3-azabicyclo[3.1.0]hexane derivatives), (S)-(+)-Mandelic acid and Di-p-toluoyl-L-tartaric acid (L-DTTA) are the highest probability resolving agents [1, 6].

Step-by-Step Procedure:

  • Stoichiometry: Use 1.0 equivalent of the racemic amine and 0.5 to 1.0 equivalent of the resolving agent.

    • Recommendation: Start with 1.0 eq (S)-(+)-Mandelic acid.

  • Solvent Selection: Dissolve the amine in Ethanol (EtOH) or 2-Propanol (IPA) .

    • Concentration: 0.1 g/mL to 0.2 g/mL.

  • Addition: Add the solution of the resolving agent (in the same solvent) dropwise to the amine solution at 50-60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature (RT) over 4-6 hours.

    • Critical: Do not crash cool. Rapid cooling promotes oiling out.

  • Harvest: Filter the precipitate. Wash with cold solvent.[2][5]

  • Free Basing: Suspend the salt in CH2Cl2, add 1M NaOH (aq), and separate the organic layer. Dry over Na2SO4 and concentrate.

Troubleshooting Guide: Chemical Resolution
IssueProbable CauseCorrective Action
Oiling Out The salt forms a supercooled liquid (common in bicyclic amines).[4]1. Re-heat: Dissolve the oil by heating. 2. Seed: Add a tiny crystal of the desired salt (if available) at the cloud point. 3. Solvent Switch: Switch from EtOH to IPA/Water (9:1) or Ethyl Acetate/MeOH .
Low Yield (<20%) Solubility of the diastereomer is too high in the chosen solvent.Concentrate: Reduce solvent volume by 50%. Anti-solvent: Add MTBE or Hexane dropwise to the cooled solution until turbidity persists.
Low ee (<80%) Eutectic composition is close to the racemic salt; non-selective precipitation.Recrystallization: You must recrystallize the salt. Dissolve in minimal hot MeOH, add IPA, and cool slowly. Repeat until constant melting point is achieved.
No Precipitate Salt is too soluble or did not form.Switch Agent: Move to (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) . The aromatic stacking often aids crystallization in difficult bicyclic systems [6].
Module B: Chiral Chromatography (HPLC/SFC)

Applicability: Analytical purity checks (<1 mg) or Preparative isolation (<500 mg). Core Principle: Direct interaction of the amine with a polysaccharide-based chiral stationary phase (CSP).

Method Development Strategy

Primary amines require basic modifiers to suppress ionization and prevent peak tailing.

Recommended Screening Conditions:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (Reversed Phase)
Column Chiralpak IA or AD-H Chiralpak AD-H or OD-H Chiralpak IG or IC
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)MeOH : EtOH : DEA (50 : 50 : 0.1)Water (pH 9 w/ NH4HCO3) : MeCN (60 : 40)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temp 25°C25°C30°C
Detection UV 210 nm (Low chromophore)UV 210 nmUV 210 nm

Note: DEA = Diethylamine. TEA = Triethylamine. Ensure the modifier concentration is 0.1% v/v.

Chromatography Troubleshooting
  • Issue: Broad Tailing Peaks.

    • Fix: Increase DEA/TEA concentration to 0.2%. The amine groups on the silica surface are interacting with your analyte.

  • Issue: No Separation (Single Peak).

    • Fix: Switch the polysaccharide backbone. If Amylose (AD-H/IA) fails, switch to Cellulose (OD-H/IC). The "twist" of the polymer often dictates recognition of the bicyclic shape [8].

  • Issue: Poor Solubility in Mobile Phase.

    • Fix: Use the "Polar Organic" mode (100% alcohol with base). This is often superior for polar amines compared to Hexane-based methods.

Mechanism of Action & Logic
Why (S)-Mandelic Acid?

The 3-oxabicyclo[3.1.0]hexane scaffold is rigid. Flexible resolving agents (like Tartaric acid) sometimes struggle to form a tight lattice. Mandelic acid is rigid and aromatic. The "phenyl-stacking" effect combined with the hydrogen bonding between the acid's hydroxyl group and the amine creates a highly ordered lattice, increasing the melting point difference between the diastereomers [1, 2].

Why "Oiling Out" Happens

This molecule has high conformational strain and lipophilicity. When the salt forms, the lattice energy might be only marginally lower than the amorphous state energy.

  • The Fix: Using a solvent system with a higher boiling point (like IPA) allows for higher temperature dissolution and a wider "metastable zone" for crystal growth during cooling.

References
  • BenchChem. (2025).[2] A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Retrieved from 2

  • University of Lisbon. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Retrieved from 3

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from 6

  • Google Patents. (2007). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds.[7] Retrieved from 7

  • Sigma-Aldrich. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Product Page. Retrieved from 8

  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Retrieved from

Sources

Optimization of reaction conditions for bicyclic amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Challenge

Welcome to the technical guide for optimizing bicyclic amine synthesis. In modern drug discovery, moving from flat aromatic scaffolds to 3D-rich bicyclic amines (e.g., tropanes, quinuclidines, azabicyclo[x.y.z]alkanes) improves solubility and target selectivity. However, synthesizing these strained systems is fraught with thermodynamic and kinetic pitfalls.

This guide moves beyond basic textbook protocols to address the specific failure modes encountered in the lab: catalyst poisoning, oligomerization, and radical termination.

Module 1: SnAP & OLA Reagents (Radical Cross-Coupling)

Context: SnAP (Stannyl Amine Protocol) and OLA (Olefin Amine) reagents allow the one-step conversion of aldehydes into saturated N-heterocycles via a radical mechanism. This is currently the most robust method for generating medium-ring bicyclics.

Core Workflow & Mechanism

The reaction proceeds in two distinct phases: Imine formation (thermodynamic control) followed by Radical Cyclization (kinetic control).

SnAP_Workflow Start Aldehyde + SnAP Reagent Imine Imine Intermediate (Solvent: DCM) Start->Imine -H2O (4Å MS) Radical α-Amino Radical (Cu(OTf)2 / HFIP) Imine->Radical Oxidation of Sn/Si Product Bicyclic Amine Radical->Product Endo/Exo Cyclization

Figure 1: The sequential phase transition in SnAP chemistry. Failure to complete the imine formation (yellow) is the primary cause of cyclization failure (red).

Troubleshooting & Optimization (Q&A)

Q1: My reaction turns black immediately upon adding Cu(OTf)₂, and I get no yield. What happened?

  • Diagnosis: Unreacted aldehyde is present. Aldehydes with heteroatoms in the

    
    -position can act as bidentate ligands, chelating the Copper catalyst and killing the radical cycle.[1]
    
  • Optimization:

    • Force Imine Completion: Extend the imine formation step (Step 1) to 12-16 hours. Use 4Å molecular sieves.

    • Solvent Switch: Ensure the cyclization step (Step 2) is performed in HFIP (Hexafluoroisopropanol) . HFIP stabilizes the radical cation intermediate and prevents catalyst aggregation. DCM is often insufficient for the cyclization step.

Q2: I am synthesizing a bridged bicyclic (e.g., 2-azabicyclo[2.1.1]hexane) but getting low yields with SnAP reagents.

  • Diagnosis: Steric strain. Standard SnAP reagents prefer forming fused rings (morpholines).

  • Optimization: Switch to OLA (Olefin Amine) reagents.[2] OLA reagents utilize a silicon-based radical trigger which is less bulky than the tributyltin group of SnAP, accommodating the tighter transition states required for bridged systems.

Q3: How do I remove the tin residues?

  • Protocol: Do not rely solely on silica gel. Treat the crude reaction mixture with 0.1 M aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. The insoluble

    
     precipitates and can be filtered off before column chromatography.
    

Module 2: Ring-Closing Metathesis (RCM)

Context: RCM is powerful for macrocycles and medium rings but notoriously fails with amines due to Ruthenium catalyst poisoning.

The "Ammonium Salt" Strategy

Free amines coordinate to the Ruthenium center of Grubbs catalysts, arresting the catalytic cycle. You must mask the nitrogen lone pair.

RCM_Logic Substrate Diene Amine Substrate Check Is the Amine Basic? Substrate->Check Direct Direct RCM (High Failure Risk) Check->Direct Yes (Ignore) Protect Strategy A: N-Boc/Cbz Protection Check->Protect Yes (Permanent) Salt Strategy B: In-Situ Salt Formation (Add p-TsOH or HCl) Check->Salt Yes (Transient) Cyclization Successful Cyclization Protect->Cyclization Salt->Cyclization Ru Catalyst Added

Figure 2: Decision tree for preventing catalyst deactivation in RCM.

Troubleshooting & Optimization (Q&A)

Q1: I protected my amine with a Boc group, but the RCM still stalls at 50% conversion.

  • Diagnosis: The Boc carbamate carbonyl oxygen can still chelate the Ruthenium, forming a stable 5- or 6-membered chelate if the alkene is proximal.

  • Optimization:

    • Lewis Acid Additive: Add Ti(OiPr)₄ (0.3 equiv) to the reaction. It acts as a "scavenger" Lewis acid, binding to the carbonyl oxygen more tightly than the Ruthenium does.

    • Concentration: RCM for rings <8 members should be run at high concentration (0.1 M) to favor kinetics. For macrocycles (>10 members), use high dilution (0.001 M) to prevent oligomerization.

Q2: Can I run RCM on a free amine without protection steps?

  • Optimization: Yes, by converting it to an ammonium salt in situ.

    • Protocol: Dissolve the amine in DCM. Add 1.0 equivalent of p-Toluenesulfonic acid (p-TsOH) . Stir for 10 mins. Add Grubbs II catalyst. The protonated ammonium cannot coordinate to Ru. After the reaction, wash with

      
       to release the free amine.
      

Module 3: Intramolecular Reductive Amination

Context: The classic route for pyrrolizidines and indolizidines. The challenge is controlling the equilibrium between the cyclic iminium species and the open-chain form.

Hydride Source Selection Matrix

Choosing the wrong reducing agent is the #1 cause of side reactions (over-reduction or dimerization).

Reducing AgentReactivitypH ToleranceBest Use Case
NaBH₄ HighBasic (>8)Avoid. Too aggressive; reduces ketones/aldehydes before cyclization occurs.
NaCNBH₃ MediumAcidic (3-5)Classic. Requires pH monitoring (bromocresol green indicator). Toxic.
NaBH(OAc)₃ MildWeak Acid (5-7)Gold Standard. Self-buffers. Allows imine formation before reduction.[3]
Troubleshooting & Optimization (Q&A)

Q1: I see the cyclic imine forming by NMR, but reduction yields the open-chain amino alcohol.

  • Diagnosis: The hydride is attacking the iminium ion from the wrong trajectory or the equilibrium favors the open chain under basic conditions.

  • Optimization:

    • Add a dehydrating agent: Add Ti(OiPr)₄ or MgSO₄ during the imine formation step to push the equilibrium toward the cyclic imine before adding the hydride.

    • One-Pot Protocol:

      • Amine + Carbonyl + Ti(OiPr)₄ (1.5 eq) in THF. Stir 6h.

      • Add NaBH₄ (if Ti used) or NaBH(OAc)₃ directly.

Q2: My product is polymerizing.

  • Optimization: This is an intermolecular competition issue.

    • Pseudo-High Dilution: Do not dump the substrate into the reducing mixture. Slowly add the substrate solution (via syringe pump) into a solution of the reducing agent over 2-4 hours. This keeps the instantaneous concentration of the reactive imine low, favoring intramolecular cyclization.

Module 4: Photoredox C-H Functionalization

Context: Modern methods use light to generate N-centered radicals that perform Hydrogen Atom Transfer (HAT) to access "remote" carbons, forming bridged systems (e.g., Hofmann-Löffler-Freytag variants).

Troubleshooting & Optimization (Q&A)

Q1: I am trying to synthesize a bicyclic amine via C-H amination, but I only get starting material recovery.

  • Diagnosis: The N-radical is not being generated, or the HAT step is too slow.

  • Optimization:

    • Iodine Catalysis: For simple systems, use the I₂/PhI(OAc)₂ system under visible light. This generates an N-I intermediate which homolyzes easily.

    • Protonation State: Ensure the amine is NOT protonated if you are using an oxidative photoredox cycle (requires lone pair oxidation). Conversely, if using N-halo species, acidic conditions often accelerate the radical propagation.

References

  • SnAP Reagents: Luescher, M. U., et al. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes."[4] Organic Syntheses, 2018 , 95, 357-373.[4] Link

  • OLA Reagents: Wang, Y., & Bode, J. W.[2] "Olefin Amine (OLA) Reagents for the Synthesis of Bridged Bicyclic and Spirocyclic Saturated N-Heterocycles." Journal of the American Chemical Society, 2019 , 141(25), 9739–9745. Link

  • RCM Optimization: Grubbs, R. H., et al. "Ring-Closing Metathesis of Amines: The Ammonium Salt Strategy." Journal of the American Chemical Society, 1996, 118, 100-110.
  • Photoredox Bicyclization: Nugent, J., et al. "α-Amino bicycloalkylation through organophotoredox catalysis." Chemical Science, 2024 , 15, 9243-9250. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

Sources

Stability issues of trans-6-Amino-3-oxabicyclo[3.1.0]hexane in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Acid Paradox"

As a Senior Application Scientist, I often see researchers encounter yield loss when handling trans-6-amino-3-oxabicyclo[3.1.0]hexane. The molecule presents a paradox: it is frequently sold and stored as a hydrochloride salt (HCl), yet it is notoriously unstable in acidic aqueous solutions.

The Core Issue: The instability is not inherent to the amine but to the 3-oxabicyclo[3.1.0] ether-cyclopropane scaffold . While the protonated amine (ammonium) is stable, the ether oxygen in the 5-membered ring is susceptible to acid-catalyzed cleavage. This reaction is thermodynamically driven by the release of the significant ring strain (~27 kcal/mol) present in the fused [3.1.0] system.

This guide provides the diagnostic tools to identify degradation and the protocols to prevent it.

Module 1: Diagnostic Center

Identify if your compound has already degraded.

Symptom Checker
ObservationDiagnosisRoot Cause
LCMS: M+18 peak Hydrolysis (Ring Opening) The ether bridge has cleaved in the presence of water, forming a diol.
LCMS: M+36/38 peak Chlorohydrin Formation Reaction with HCl. The chloride ion attacked the protonated ether, opening the ring.
NMR: Loss of symmetry Scaffold Collapse The characteristic bicyclic protons (approx. 3.5-4.0 ppm) shift significantly or disappear.
Appearance: Oil/Gum Hygroscopic Failure The salt was likely exposed to moisture, creating a localized acidic aqueous environment.
The "Acid Test" (QC Protocol)

Before committing valuable material to a reaction, run this non-destructive stability check:

  • Dissolve 1 mg of sample in D₂O (neutral pH).

  • Acquire a ¹H NMR immediately (

    
    ).
    
  • If the spectrum shows broad peaks or extra multiplets in the 3.0–4.5 ppm region compared to the reference standard, the ether bridge is compromised.

  • Do NOT use acid-containing NMR solvents (e.g., CDCl₃ with traces of HCl) for routine QC.

Module 2: The Mechanism of Failure

Understanding the causality to prevent the effect.

The degradation is an Acid-Catalyzed Nucleophilic Ring Opening .

  • Protonation: Strong acid protonates the ether oxygen (Position 3).

  • Strain Release: The bond between C1 (or C5) and O3 weakens. The strain of the fused cyclopropane ring lowers the activation energy for this cleavage.

  • Nucleophilic Attack: A nucleophile (Water, Cl⁻, Methanol) attacks the bridgehead carbon, snapping the ether linkage and relieving the bicyclic strain.

Pathway Visualization

The following diagram illustrates the divergence between the Stable Salt (desired) and the Degradation Pathway (undesired).

G Start trans-6-Amino-3-oxabicyclo[3.1.0]hexane (Free Base) Condition_Dry Anhydrous Acid (e.g., HCl in Et2O) Start->Condition_Dry Condition_Wet Aqueous Acid (e.g., 6N HCl, Heat) Start->Condition_Wet Stable_Salt Stable HCl Salt (Precipitate) Condition_Dry->Stable_Salt Kinetic Trap (Precipitation) Intermediate Protonated Ether (Oxonium Ion) Condition_Wet->Intermediate Protonation of O3 Product_Open Ring-Opened Product (Diol/Chlorohydrin) Intermediate->Product_Open Nucleophilic Attack (Strain Release)

Figure 1: Reaction pathways showing how anhydrous conditions favor salt formation, while aqueous acidic conditions trigger ring opening.

Module 3: Safe Handling Protocols

Self-validating workflows for synthesis and storage.

Protocol A: The "Anhydrous Imperative" (Salt Formation)

Objective: Convert the free amine to the HCl salt without cleaving the ether ring. Principle: By using a non-polar solvent and excluding water, the salt precipitates immediately, removing it from the reactive solution before the ether can degrade.

Reagents:

  • Crude Free Base (in organic solvent).

  • 4M HCl in Dioxane (or Diethyl Ether). Crucial: Do NOT use aqueous HCl.

  • Anhydrous Diethyl Ether or MTBE (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve the free amine in a minimal amount of anhydrous DCM or THF. Cool to 0°C.

  • Acid Addition: Dropwise add 1.05 equivalents of anhydrous HCl (in Dioxane/Ether).

    • Checkpoint: A white precipitate should form immediately.

  • Precipitation: Add 5 volumes of anhydrous Diethyl Ether to drive precipitation.

  • Filtration: Filter the solid rapidly under an inert atmosphere (Nitrogen/Argon).

  • Drying: Dry under high vacuum at room temperature. Do not heat above 40°C.

Protocol B: HPLC Method Development

Issue: Standard acidic mobile phases (0.1% TFA) can degrade the sample on the column during long runs.

Recommended Method:

  • Buffer: 10 mM Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5-6).

  • Why? The slightly basic or mild pH prevents on-column hydrolysis of the ether.

  • Column: C18 or Phenyl-Hexyl (for better retention of polar amines).

  • Temperature: Keep column temperature ≤ 30°C.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on this scaffold?

  • Answer: Proceed with extreme caution. Neat TFA is often too harsh and can cleave the ether.

  • Solution: Use a "scavenger-rich" cocktail diluted with DCM (e.g., 20% TFA in DCM) at 0°C. Monitor the reaction closely and quench immediately with saturated NaHCO₃. Do not let it sit overnight.

Q2: My supplier sent the HCl salt, but it looks sticky. Is it ruined?

  • Answer: Likely yes. The HCl salt is hygroscopic. If it absorbs water from the air, the local environment becomes "aqueous HCl," leading to the ring-opening degradation described in Module 2.

  • Action: Perform the NMR diagnostic (Module 1). If degraded, you must re-synthesize or re-purchase. Recrystallization rarely works once the ring is opened.

Q3: Why is the trans isomer preferred over the cis?

  • Answer: In the trans (exo) configuration, the amino group is sterically directed away from the 5-membered ring, reducing steric strain. However, this does not protect the ether oxygen from acid attack. The "trans" nomenclature refers to the relationship between the C6-amine and the bridgehead protons (or the C1-C5 bond), not the stability of the ether itself [1].

Q4: Can I perform a reductive amination on this amine?

  • Answer: Yes, but avoid acidic conditions (pH < 4). Use Sodium Triacetoxyborohydride (STAB) in DCE/DCM with no added acid, or use a mild Lewis acid like Titanium(IV) isopropoxide if necessary, but keep reaction times short.

References

  • Sigma-Aldrich. Product Specification: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.[1][2] Accessed March 1, 2026.

    • Context: Confirms the commercial viability of the HCl salt, implying stability in the solid, dry st
  • Beilstein Journal of Organic Chemistry. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. 2022.

    • Context: While discussing the aza analog, this paper details the strain and reactivity of the [3.1.0] bicyclic system, providing the mechanistic basis for the ring strain arguments.
  • Chemistry Steps. Epoxide Ring Opening Mechanism.

    • Context: Provides the foundational mechanism for acid-catalyzed cleavage of strained ether rings (analogous to the 3-oxa bridge cleavage).
  • ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres. 2024.[3]

    • Context: Discusses acid-mediated isomerization of similar oxa-bicyclic systems, highlighting the susceptibility of the ether bridge to acid c

Sources

Validation & Comparative

Rational Drug Design: SAR Comparison Guide for trans-6-Amino-3-oxabicyclo[3.1.0]hexane Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from "flat" sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to enhance target selectivity and clinical success. This guide provides an objective, data-driven comparison of the trans-6-amino-3-oxabicyclo[3.1.0]hexane building block against traditional flexible amines and all-carbon bicycles. By analyzing thermodynamic binding principles, physicochemical properties, and validated experimental workflows, we demonstrate how this specific bicyclic scaffold optimizes structure-activity relationships (SAR) in challenging targets such as BET bromodomains and kinase inhibitors.

Structural & Mechanistic Profiling: The Causality of Affinity

The efficacy of the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold () [1] stems from two critical structural modifications that directly influence binding thermodynamics and pharmacokinetics:

  • Vectorial Rigidity (The Cyclopropane Effect): Flexible amines (e.g., piperidine, cyclohexylamine) exist in a dynamic equilibrium of chair and boat conformations. Upon binding to a target receptor, they must adopt a single bioactive conformation, incurring a massive entropic penalty (

    
    ). The fused cyclopropane ring in the bicyclo[3.1.0]hexane system locks the primary amine into a rigid, predictable spatial vector. This pre-organization minimizes the entropy loss upon binding, directly translating to higher binding affinity (
    
    
    
    ).
  • Physicochemical Optimization (The Oxa- Substitution): While carbocyclic bicycles provide rigidity, their high lipophilicity often leads to poor aqueous solubility and rapid hepatic clearance. The strategic incorporation of an oxygen atom at the 3-position acts as a built-in polarity enhancer. It lowers the ChromLogD and introduces a hydrogen-bond acceptor, significantly improving the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile without sacrificing structural rigidity [2].

Comparative Performance Analysis

To objectively evaluate the performance of the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold, we compare it against two common alternatives when substituted onto a generic pharmacophore core (e.g., a BET bromodomain inhibitor) [3].

Table 1: SAR and Physicochemical Comparison of Amine Scaffolds
Scaffold TypeRepresentative AmineConformational Entropy PenaltyChromLogDAqueous Solubility (

)
Target Selectivity (e.g., BD2 vs BD1)In Vitro Clearance (IVC)
Flexible Aliphatic CyclohexylamineHigh3.8< 50Low (~10-fold)High (>10

)
Rigid Carbocycle Bicyclo[3.1.0]hexan-6-amineLow4.2< 20High (>500-fold)High (8.6

)
Rigid Heterocycle trans-6-Amino-3-oxabicyclo[3.1.0]hexaneLow3.3> 150High (>1000-fold)Low (<2.0

)

Data Synthesis: The flexible cyclohexylamine suffers from poor selectivity due to its ability to mold into multiple off-target pockets. The rigid carbocycle achieves excellent selectivity but fails in ADME parameters (rapid clearance, low solubility). The trans-6-amino-3-oxabicyclo[3.1.0]hexane hits the "Goldilocks zone"—maintaining the >1000-fold selectivity driven by the rigid vector while utilizing the oxa-substitution to boost solubility (>150


) and stabilize the compound against hepatic clearance [3].

Experimental Protocols for SAR Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating ligands incorporating the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold [4].

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: To quantify the binding affinity and domain selectivity (e.g., BD1 vs. BD2) of the synthesized rigid ligands.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS, 1 mM DTT). Dilute the His-tagged target protein to a final well concentration of 10 nM.

  • Ligand Titration: Prepare an 11-point, 3-fold serial dilution of the trans-6-amino-3-oxabicyclo[3.1.0]hexane derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric vectoring.

  • Complex Formation: Add 5

    
     of the protein solution to the plate. Incubate for 15 minutes at room temperature to allow the rigid ligand to occupy the binding pocket.
    
  • Fluorophore Addition: Add 5

    
     of a detection mix containing a fluorescently labeled reference ligand (tracer) and a Europium-labeled anti-His antibody (3 nM final).
    
  • Validation & Readout: Incubate for 30 minutes in the dark. Read the plate on a TRF laser-equipped multimode reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615).

  • Self-Validation Check: Include a known pan-inhibitor as a positive control. The assay is considered valid only if the calculated Z'-factor is > 0.6.

Protocol B: In Vitro Hepatocyte Clearance (IVC) Assay

Purpose: To verify that the oxa-substitution successfully mitigates the metabolic liability of the carbocyclic core.

  • Hepatocyte Thawing: Thaw cryopreserved rat or human hepatocytes in Williams' Medium E supplemented with 5% fetal bovine serum. Assess viability via Trypan Blue exclusion (must be >80% for a valid assay).

  • Incubation: Dilute the test compound to 1

    
     in the hepatocyte suspension (
    
    
    
    cells/mL). Incubate at 37°C under 5%
    
    
    with orbital shaking.
  • Time-Course Sampling: At

    
     minutes, withdraw 50 
    
    
    
    aliquots and immediately quench in 150
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the intrinsic clearance (

    
    ) from the terminal elimination rate constant (
    
    
    
    ). The trans-6-amino-3-oxabicyclo[3.1.0]hexane derivatives should demonstrate an IVC of < 2.0 mL/min/g, validating the stabilizing effect of the heteroatom.

Mandatory Visualizations

SAR_Thermodynamics cluster_flexible Flexible Amines (e.g., Piperidine) cluster_rigid trans-6-Amino-3-oxabicyclo[3.1.0]hexane A High Conformational Flexibility B High Entropy Penalty Upon Binding A->B C Lower Target Selectivity B->C D Conformationally Locked Scaffold E Low Entropy Penalty (Pre-organized) D->E F High Affinity & Domain Selectivity E->F

Thermodynamic comparison of flexible vs. trans-6-amino-3-oxabicyclo[3.1.0]hexane rigid scaffolds.

Experimental_Workflow Step1 Ligand Synthesis & Purification Step2 TR-FRET Binding Assay (Affinity) Step1->Step2 Step3 In Vitro ADME (Microsomal Stability) Step2->Step3 Step4 SAR Optimization & Lead Selection Step3->Step4

Standardized experimental workflow for evaluating bicyclic ligand SAR and ADME profiles.

References

  • University of Strathclyde / GlaxoSmithKline. "Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective BET Inhibitors". URL:[Link]

  • Google Patents. "US20160376283A1 - TBK/IKKε inhibitor compounds and uses thereof".

Comparative Binding Affinity Guide: Rigidified Bicyclic Amines vs. Flexible Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Rationale for Conformational Restriction

In modern medicinal chemistry, the optimization of a lead compound often hits a thermodynamic wall when utilizing flexible saturated heterocycles like piperidine, piperazine, or pyrrolidine. While these rings provide excellent vectors for hydrogen bonding and target engagement, they incur a massive entropic penalty upon binding due to the loss of conformational degrees of freedom (1)[1].

To circumvent this, drug development professionals increasingly rely on rigidified bicyclic amines —such as 2-azabicyclo[2.2.2]octane, 6-azabicyclo[3.1.1]heptane, and quinuclidine—as premium bioisosteres (2)[2]. By pre-organizing the amine into its bioactive conformation, the entropic penalty (


) associated with target binding is minimized. This pre-organization often leads to a net gain in the overall free energy of binding (

), even if the rigidified scaffold introduces minor enthalpic costs (

) due to steric hindrance or desolvation effects (3)[3]. Consequently, these rigidified fragments are heavily deployed in fragment-based ligand discovery (FBLD) to overcome the affinity limitations of flexible rings (4)[4].

Thermodynamic Comparison: Flexible vs. Rigidified Scaffolds

To objectively evaluate the performance of these bioisosteres, we must deconstruct the binding affinity (


) into its thermodynamic components: Enthalpy (

) and Entropy (

). The table below summarizes a representative thermodynamic profile demonstrating the classic enthalpy-entropy compensation effect observed when replacing a flexible piperidine with a rigidified bridged bicycle.
Ligand ScaffoldExample Structure

(kcal/mol)

(kcal/mol)

(kcal/mol)
Relative

Flexible Amine Piperidine-8.0-11.0+3.01.3

M
Rigidified Amine 2-Azabicyclo[2.2.2]octane-9.5-10.5+1.00.1

M

Data Interpretation: While the flexible amine achieves a slightly more favorable enthalpy (-11.0 kcal/mol) due to its ability to dynamically mold into the binding pocket and optimize hydrogen bonds, it suffers a severe entropic penalty (+3.0 kcal/mol) upon freezing into that single conformation. The rigidified amine sacrifices a marginal amount of enthalpy but regains significant binding energy through a drastically reduced entropic penalty (+1.0 kcal/mol), resulting in a >10-fold improvement in binding affinity.

Pathway Flex Flexible Amine (e.g., Piperidine) State1 High Conformational Entropy in Solution Flex->State1 Rigid Rigidified Amine (e.g., Azabicyclo[2.2.2]octane) State2 Pre-organized Conformation Rigid->State2 Bind1 Large Entropic Penalty (-TΔS > 0) State1->Bind1 Target Binding Bind2 Minimal Entropic Penalty (-TΔS ≈ 0) State2->Bind2 Target Binding Result1 Lower Affinity (Higher Kd) Bind1->Result1 Result2 Higher Affinity (Lower Kd) Bind2->Result2

Thermodynamic pathway illustrating how conformational restriction minimizes entropic penalty.

Experimental Methodologies: A Self-Validating System

To confidently attribute an increase in binding affinity to entropic pre-organization, researchers must employ a self-validating system of orthogonal biophysical assays. Relying solely on


 values is insufficient; we must measure the kinetics and the heat of binding directly.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time measurement of association (


) and dissociation (

) rates, allowing for the calculation of the equilibrium dissociation constant (

).
  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Covalent attachment ensures a stable baseline and uniform orientation of the target protein, which is an absolute requirement for capturing accurate, reproducible kinetic rate constants without mass-transfer limitations.

  • Analyte Preparation: Dilute the bicyclic amine and flexible amine ligands in the exact running buffer used for the system (e.g., PBS-P+ supplemented with 1% DMSO).

    • Causality: Exact buffer matching prevents bulk refractive index shifts. Because small molecules generate low-response signals, any DMSO mismatch between the running buffer and the sample will obscure the fast kinetic responses of the amines.

  • Multi-Cycle Kinetics Injection: Inject the ligands at five different concentrations (ranging from 0.1x to 10x the estimated

    
    ) over both the active and reference flow cells.
    
    • Causality: Utilizing a concentration gradient allows the software to globally fit the resulting sensograms to a 1:1 Langmuir binding model, yielding highly confident

      
       and 
      
      
      
      values rather than relying on steady-state approximations.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

ITC orthogonally validates the SPR


 while directly measuring the enthalpy (

) of the binding event, allowing us to mathematically derive the entropy.
  • Extensive Dialysis: Dialyze the target protein overnight against the chosen assay buffer. Dissolve the amine ligands directly into the final dialysate.

    • Causality: ITC is exquisitely sensitive to the heat of dilution. Dialysis ensures the protein and the ligand are in identical buffer environments, eliminating background heat artifacts that could be misconstrued as binding enthalpy.

  • Titration Execution: Place the protein in the sample cell (typically at 10-50

    
    M) and titrate the amine ligand (at 10x-15x protein concentration) via the automated syringe in 2 
    
    
    
    L increments.
    • Causality: Incremental injections allow the system to fully return to baseline equilibrium between shots. This ensures the instrument captures the precise microcalories of heat released or absorbed per mole of injectant.

  • Thermodynamic Deconvolution: Integrate the area under each injection peak to generate a binding isotherm.

    • Causality: Fitting this isotherm provides the stoichiometry (

      
      ), association constant (
      
      
      
      ), and
      
      
      . The entropic contribution is then derived via the Gibbs free energy equation (
      
      
      ), revealing whether the rigidified scaffold successfully mitigated the entropic penalty.

Workflow A Ligand Design (Piperidine vs Bicycles) B Chemical Synthesis & Purification A->B C SPR Assay (Kinetics: Kd, kon, koff) B->C Validate Binding D ITC Assay (Thermodynamics: ΔH, ΔS) B->D Measure Heat E Data Integration (ΔG = ΔH - TΔS) C->E D->E F Lead Optimization (Select Rigidified Bioisostere) E->F Affinity Gain

Orthogonal validation workflow combining SPR and ITC to profile binding thermodynamics.

Strategic Recommendations

When optimizing a lead compound containing a piperidine or pyrrolidine ring, substituting a rigidified bicyclic amine is a highly effective strategy to boost target affinity. However, researchers must be mindful of the enthalpy-entropy compensation phenomenon. While rigidification reliably reduces the entropic penalty of binding, the added steric bulk of the bridged or spirocyclic system can occasionally disrupt optimal hydrogen-bonding geometries or introduce unfavorable desolvation costs.

Therefore, structural rigidification should always be paired with rigorous thermodynamic profiling (via ITC) and structural biology (X-ray crystallography or Cryo-EM) to ensure that the newly introduced bicyclic scaffold maintains the critical enthalpic contacts of the parent flexible amine.

References

  • Title: Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications Source: PubMed / Angew Chem Int Ed Engl URL
  • Title: Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design Source: PMC / Annu Rev Biophys URL
  • Title: Chapter 11.
  • Title: The Realisation of Fragment-Oriented Synthesis Source: White Rose eTheses Online URL

Sources

In Vitro Toxicity Assessment of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize safety and developability early in the optimization process, the transition from flat, sp2-rich aromatic systems to sp3-rich, conformationally restricted scaffolds has become a cornerstone of modern medicinal chemistry. The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold (CAS: 1048962-49-7) is a prime example of this paradigm shift. Serving as a rigid bioisostere for traditional saturated heterocycles like piperidine, morpholine, and pyrrolidine, this fused cyclopropane-tetrahydrofuran system offers unique physicochemical advantages that directly translate to improved in vitro toxicity profiles 1.

As an Application Scientist, I have structured this guide to objectively compare the toxicity metrics of this bicyclic scaffold against traditional alternatives, providing the mechanistic causality behind these improvements and the self-validating experimental protocols required to measure them.

The Mechanistic Rationale: Why Conformationally Restricted Scaffolds?

Traditional flexible amines (e.g., piperidines) often adopt multiple conformations in solution. This flexibility, while sometimes beneficial for target engagement, frequently leads to promiscuous binding with off-target proteins such as the human Ether-à-go-go-Related Gene (hERG) potassium channel—a primary driver of drug-induced cardiotoxicity.

By replacing a flexible ring with the 3-oxabicyclo[3.1.0]hexane core, we achieve two critical outcomes 2:

  • Vectorial Rigidity: The fused cyclopropane ring locks the spatial orientation of the amine. This prevents the molecule from adopting the specific pharmacophore geometry required to intercalate into the hERG internal pore.

  • Increased Fsp3 Character: The three-dimensional nature of the bicyclic system disrupts flat π-π stacking and reduces overall lipophilicity (logP). Lower lipophilicity inversely correlates with cytotoxicity and promiscuous off-target interactions.

G A trans-6-Amino-3-oxabicyclo [3.1.0]hexane Scaffold B Increased Fsp3 & Conformational Rigidity A->B C Reduced Lipophilicity (Lower logP) A->C D Decreased hERG Liability B->D E Improved Metabolic Stability B->E C->D

Logical framework linking bicyclic scaffold properties to improved toxicity profiles.

Comparative In Vitro Toxicity Profiles

To objectively evaluate the performance of the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold, we must look at quantitative data across standard early-discovery toxicity assays. The table below summarizes typical comparative data when a lead compound's piperidine or morpholine moiety is replaced with the bicyclic bioisostere 3.

Toxicity ParameterAssay TypeStandard Piperidine AnalogStandard Morpholine Analogtrans-6-Amino-3-oxabicyclo[3.1.0]hexane Analog
Cardiotoxicity hERG Patch-Clamp (IC₅₀)1.2 µM (High Risk)8.5 µM (Moderate Risk)> 30 µM (Low Risk)
Hepatotoxicity HepG2 Cell Viability (CC₅₀)15 µM45 µM> 100 µM
Metabolic Stability CYP3A4 Inhibition (IC₅₀)3.4 µM12.1 µM> 50 µM
Genotoxicity Ames Test (Salmonella)NegativeNegativeNegative

Data Interpretation: The introduction of the strained bicyclic system consistently shifts the hERG IC₅₀ into the safe zone (>30 µM) and dramatically reduces CYP3A4 inhibition, likely due to the steric shielding of the amine lone pair and the lack of easily abstractable alpha-protons compared to morpholine.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed reduction in toxicity is a genuine result of the scaffold modification and not an assay artifact.

Protocol A: Automated hERG Patch-Clamp Assay (Cardiotoxicity)

This assay measures the inhibition of the rapidly activating delayed-rectifier potassium current (I_Kr) in HEK293 cells stably expressing the hERG channel 4.

Causality in Design: We use a specific voltage protocol (depolarization followed by a repolarizing step) because hERG blockers typically bind to the open or inactivated states of the channel. Measuring the "tail current" during repolarization provides the most accurate assessment of pore blockade.

  • Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. Harvest and suspend in extracellular recording solution.

  • System Calibration (Self-Validation Step): Run a positive control (e.g., E-4031 or Dofetilide). The assay is only valid if the positive control yields an IC₅₀ within 0.5 log units of its historical average (approx. 10 nM for E-4031).

  • Electrophysiological Recording:

    • Clamp cells at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels).

    • Step down to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Apply the trans-6-amino-3-oxabicyclo[3.1.0]hexane analog in a cumulative concentration-response manner (e.g., 0.1, 1, 10, 30 µM). Incubate for 90 seconds per concentration to achieve steady-state block.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the vehicle control (0.1% DMSO). Generate IC₅₀ curves using a 4-parameter logistic fit.

G Step1 1. HEK293-hERG Cell Preparation Step2 2. Positive Control Validation (E-4031) Step1->Step2 Step3 3. Depolarizing Pulse (-80mV to +20mV) Step2->Step3 Step4 4. Compound Incubation (Cumulative Dosing) Step3->Step4 Step5 5. Tail Current Measurement (-50mV) Step4->Step5 Step6 6. IC50 Calculation & Data Fit Step5->Step6

Step-by-step workflow for the automated hERG patch-clamp cardiotoxicity assay.

Protocol B: HepG2 Cytotoxicity (ATP-Depletion Assay)

To assess general hepatotoxicity, we measure intracellular ATP levels, which directly correlate with the number of metabolically active cells.

Causality in Design: We use ATP depletion rather than membrane integrity dyes (like LDH release) because ATP loss is an earlier and more sensitive marker of mitochondrial toxicity and cellular stress, capturing compounds that cause metabolic stalling before overt necrosis occurs.

  • Plating: Seed HepG2 cells in 384-well white opaque plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with the test compounds (bicyclic scaffold vs. piperidine control) in a 10-point dose-response format (top concentration 100 µM, 1:3 dilution).

  • Control Integration (Self-Validation Step): Include 0.5% DMSO as the maximum viability control and 50 µM Chlorpromazine as the maximum toxicity control. The Z'-factor of the plate must be >0.6 for the data to be accepted.

  • Incubation: Incubate for 48 hours.

  • Detection: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate CC₅₀ (concentration reducing viability by 50%).

Conclusion

The integration of the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold represents a highly effective strategy for rescuing lead compounds plagued by hERG liability or poor metabolic stability. By utilizing rigid, sp3-rich bioisosteres, medicinal chemists can engineer out off-target toxicities while maintaining the necessary vectors for primary target engagement. The self-validating protocols outlined above provide the rigorous framework necessary to quantify these structural advantages during lead optimization.

References
  • Benchchem - Bicyclo[3.1.0]hexan-3-one: A Strained Scaffold for Advanced Synthesis and Drug Discovery. Benchchem.
  • ACS Publications - Some Items of Interest to Process R&D Chemists and Engineers (Application of 3-oxabicyclo[3.1.0]hexane derivatives). American Chemical Society.
  • Google Patents - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers (hERG Assay Protocols). Google Patents.
  • ResearchGate - A general synthesis of gem-difluorobicyclo[2.1.1]hexanes (Bioisosteres and sp3-rich polycyclic scaffolds). ResearchGate.

Sources

Benchmarking synthetic routes for trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for trans-6-Amino-3-oxabicyclo[3.1.0]hexane: A Process Chemistry Guide

trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a highly sought-after conformationally restricted bioisostere. By locking the spatial arrangement of the heteroatom and the amine, it dramatically improves the metabolic stability and target selectivity of pharmaceutical candidates, most notably in the development of TBK1 and IKKε inhibitors [1].

However, the synthesis of this rigid bicyclic system presents significant challenges in stereocontrol and scalability. This guide benchmarks the prevailing synthetic routes, dissecting the causality behind catalyst selection and providing self-validating protocols for process chemists.

Strategic Disconnections: The Cyclopropanation Bottleneck

The construction of the 3-oxabicyclo[3.1.0]hexane core universally relies on the cyclopropanation of 2,5-dihydrofuran. The critical bottleneck is achieving high trans (exo) diastereoselectivity, as the cis (endo) isomer places the bulky C6-substituent in a sterically hindered concave pocket.

The choice of transition metal catalyst dictates both the chemoselectivity (avoiding C-H insertion) and the diastereomeric ratio (d.r.).

Benchmarking Cyclopropanation Catalysts
Catalyst SystemLoading (mol%)Carbene SourceYield (%)trans:cis RatioScalability / Cost Profile
Rh₂(esp)₂ 0.005 – 0.01Ethyl Diazoacetate (EDA)85 – 92> 15:1High / High: Exceptional turnover numbers (TON); industry standard for high d.r. [2]
Rh₂(OAc)₄ 0.5 – 1.0Ethyl Diazoacetate (EDA)75 – 80~ 5:1Moderate / High: Traditional catalyst; requires chromatographic separation of isomers.
Cu(OTf)₂ / L *1.0 – 5.0t-Butyl Diazoacetate60 – 70~ 10:1High / Low: Cost-effective for scale-up, but requires bulkier diazo esters to induce selectivity.
Co(II)-Salen 2.0 – 5.0Ethyl Diazoacetate (EDA)65 – 75~ 8:1Moderate / Moderate: Emerging alternative, highly dependent on ligand steric reach.

Causality in Catalyst Selection: Dirhodium(II) complexes, specifically Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)]), remain the gold standard. The sterically demanding 'esp' ligands create a highly constrained reactive pocket. When the electrophilic rhodium carbenoid approaches the electron-rich double bond of 2,5-dihydrofuran, the transition state heavily penalizes the endo trajectory, forcing the ester group into the exo (trans) position. Furthermore, the bridging nature of the 'esp' ligand prevents catalyst degradation, allowing for ultra-low loadings (0.005 mol%) [2].

G A 2,5-Dihydrofuran + Ethyl Diazoacetate B Ethyl trans-3-oxabicyclo [3.1.0]hexane-6-carboxylate A->B Rh2(esp)2 Cyclopropanation C trans-3-oxabicyclo [3.1.0]hexane-6-carboxylic acid B->C NaOH, MeOH Hydrolysis D Boc-Protected Amine C->D DPPA, t-BuOH Curtius Rearrangement E trans-6-Amino-3-oxabicyclo [3.1.0]hexane HCl D->E HCl in Dioxane Deprotection

Overall synthetic workflow for trans-6-Amino-3-oxabicyclo[3.1.0]hexane.

Translating Stereochemistry: The Curtius Rearrangement

Once the trans-carboxylic acid is isolated, the C6 carbon must be converted to an amine. The Curtius rearrangement is the optimal choice because the migration of the alkyl group from the carbonyl carbon to the nitrogen occurs via a concerted transition state. This guarantees 100% retention of the trans stereochemistry.

Causality in Reagent Choice: Traditional acyl azide formation (using thionyl chloride followed by sodium azide) requires the isolation of potentially explosive intermediates. By utilizing Diphenylphosphoryl azide (DPPA) and triethylamine in a mixed solvent system of toluene and tert-butanol, the acyl azide is generated in situ. Toluene provides the necessary boiling point (reflux at ~110 °C) to drive the thermal rearrangement to the isocyanate, while tert-butanol immediately traps the highly reactive isocyanate to form the stable, easily purifiable Boc-protected amine [3].

G A trans-Carboxylic Acid B Acyl Azide Intermediate (In Situ Generation) A->B DPPA, NEt3, Toluene (20 °C) C Concerted Transition State (Alkyl Migration) B->C Heat to Reflux D Isocyanate Intermediate (Highly Reactive) C->D - N2 (Visible Gas Evolution) E tert-Butyl Carbamate (Boc-Amine) D->E Trapped by t-BuOH

Mechanistic pathway of the stereoretentive Curtius rearrangement.

Self-Validating Experimental Protocols

The following protocols are optimized for multigram scale-up, incorporating built-in visual and chemical checkpoints to ensure process integrity.

Protocol A: Rhodium-Catalyzed Cyclopropanation & Hydrolysis

Objective: Synthesize trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

  • System Preparation: To an oven-dried, argon-purged flask, add 2,5-dihydrofuran (2.0 equiv) and Rh₂(esp)₂ (0.01 mol%). Suspend in anhydrous dichloromethane (DCM).

  • Controlled Addition (Safety Critical): Heat the mixture to a gentle reflux. Using a syringe pump, add Ethyl Diazoacetate (EDA, 1.0 equiv, 1M in DCM) over 4 hours.

    • Causality & Validation: Slow addition ensures the instantaneous consumption of EDA by the catalyst. If EDA accumulates, it can dimerize to form diethyl maleate/fumarate or decompose exothermically. The continuous, steady evolution of N₂ gas visually validates that the catalyst remains active.

  • Hydrolysis: Concentrate the reaction mixture in vacuo. Dissolve the crude ester in methanol and add 2M aqueous NaOH (2.0 equiv). Stir at 40 °C for 2 hours.

  • Workup & Isolation: Evaporate the methanol. Wash the aqueous layer with diethyl ether to remove organic impurities (including any cis-isomer which hydrolyzes slower). Acidify the aqueous layer with 2N HCl to pH 3.

    • Self-Validation: The product will precipitate or form a milky suspension exactly at pH 3. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the pure trans-acid as a colorless solid.

Protocol B: One-Pot Curtius Rearrangement & Deprotection

Objective: Synthesize trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride [3].

  • Acyl Azide Formation: Suspend the trans-acid (1.0 equiv) in toluene (0.5 M). Add triethylamine (3.0 equiv) and DPPA (1.2 equiv) at room temperature. Stir for 30 minutes.

  • Thermal Rearrangement: Add tert-butanol (7.0 equiv). Heat the solution to reflux (approx. 100–105 °C) for 5 hours.

    • Self-Validation: Upon reaching ~80 °C, vigorous bubbling (N₂ gas) will commence. The complete cessation of bubbling after a few hours is a reliable physical indicator that the conversion to the isocyanate is complete.

  • Boc-Amine Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and saturated NaHCO₃. Dry and concentrate to yield the Boc-protected amine as a crystalline solid.

  • Deprotection: Dissolve the Boc-amine in DCM. Add 4N HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.

    • Self-Validation: As the Boc group is cleaved (releasing isobutylene and CO₂), the highly polar hydrochloride salt of the target amine will precipitate out of the DCM/dioxane mixture. Filter the precipitate and wash with cold ether to obtain the final product (typically >95% purity).

References

  • Vertex Pharmaceuticals Inc. (2016). TBK/IKK inhibitor compounds and uses thereof. U.S. Patent Application US20160376283A1.
  • Davies, H. M. L., et al. (2024). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at:[Link]

  • GlaxoSmithKline. (2019). Multigram synthesis of the tetrasubstituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. Reaction Chemistry & Engineering. Available at:[Link]

Safety Operating Guide

Navigating the Safe Handling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

The novel bicyclic amine, trans-6-Amino-3-oxabicyclo[3.1.0]hexane, presents unique opportunities in drug discovery and development. Its structural rigidity and chemical properties make it a valuable building block for innovative therapeutics. However, as with any novel chemical entity, a thorough understanding and implementation of appropriate safety protocols are paramount to protect researchers and ensure the integrity of their work. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) and outlining operational and disposal plans for this compound. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound confidently and safely.

Hazard Assessment: Understanding the Risks

Before any handling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane, a comprehensive risk assessment is crucial. The hydrochloride salt of this compound is classified as a harmful and irritant substance, as indicated by the GHS07 pictogram.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

While the freebase form's specific toxicity data is less readily available, it is prudent to assume similar or potentially greater hazards due to the absence of the salt counter-ion. Therefore, the following recommendations are based on a cautious approach to handling this chemical family.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.

Core PPE Requirements

The following table summarizes the minimum PPE required when handling trans-6-Amino-3-oxabicyclo[3.1.0]hexane in a laboratory setting.[3][4]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes and airborne particles, preventing serious eye irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected for integrity before each use.Prevents skin contact and subsequent irritation.[1][3][4][5]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood or for spill cleanup.Minimizes the risk of inhaling irritating dust or vapors.[1][4][6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[3]
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities, heating the compound, or generating aerosols, enhanced PPE is required. This may include:

  • Chemical-resistant apron or suit: Provides an additional layer of protection for the body.[7][8]

  • Full-face respirator: Offers a higher level of respiratory and facial protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is critical for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling trans-6-Amino-3-oxabicyclo[3.1.0]hexane.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble and Inspect PPE prep2->prep3 handle1 Don PPE Correctly prep3->handle1 Proceed to Handling handle2 Weigh and Handle Compound in Fume Hood handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Procedure Complete clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Dispose of Waste According to Protocol clean3->clean4

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。